molecular formula C23H24O8 B1194336 12a-Hydroxydalpanol CAS No. 85042-77-9

12a-Hydroxydalpanol

Cat. No.: B1194336
CAS No.: 85042-77-9
M. Wt: 428.4 g/mol
InChI Key: NSFCLBVWJYYZMR-DNVFCKCGSA-N
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Description

12a-Hydroxydalpanol is a naturally occurring rotenoid compound. It was isolated from the fruits of Amorpha fruticosa LINNE . Amorpha fruticosa is an invasive non-native plant species that is the subject of biomedical valorisation research to find potential therapeutic uses for its biomass . Rotenoids are a class of compounds known for their diverse biological activities. They are recognized in scientific research for their potential as insecticides and for their investigation in disease models, particularly in oncology . The core structure of rotenoids features a cis -fused tetrahydrochromeno[3,4-b]chromene nucleus . Related hydroxylated rotenoids have been investigated for their ability to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the electron transport chain . This inhibition can disrupt oxidative phosphorylation, leading to decreased ATP production and potentially triggering apoptosis in certain cell types. Some studies suggest that compounds with this mechanism can exhibit selective anti-proliferative effects against specific cancer cells, such as PTEN-null prostate cancer cells, which display a heightened dependence on oxidative phosphorylation for energy . As a research tool, this compound is valuable for phytochemical profiling, studying structure-activity relationships within the rotenoid class, and probing mitochondrial function in cellular models. It serves as a reference standard for the identification and quantification of this compound in natural product extracts. This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research and are not intended for diagnostic procedures, clinical use, patient management, or any form of personal use . This product is not a drug and is not intended for the diagnosis, cure, mitigation, treatment, or prevention of any disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85042-77-9

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

(1R,6R,13R)-13-hydroxy-6-(2-hydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

InChI

InChI=1S/C23H24O8/c1-22(2,25)18-7-12-14(30-18)6-5-11-20(12)31-19-10-29-15-9-17(28-4)16(27-3)8-13(15)23(19,26)21(11)24/h5-6,8-9,18-19,25-26H,7,10H2,1-4H3/t18-,19-,23-/m1/s1

InChI Key

NSFCLBVWJYYZMR-DNVFCKCGSA-N

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O

Synonyms

1',2'-dihydro-2',6-dihydroxyrotenone
DH-2,6-OH-rotenone

Origin of Product

United States

Foundational & Exploratory

Unraveling the Bioenergetic Disruption: A Technical Guide to the Mechanism of Action of 12a-Hydroxydalpanol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental evidence on the mechanism of action of 12a-Hydroxydalpanol is not extensively available in the public domain. This document synthesizes information based on the well-established mechanism of action of structurally related rotenoid compounds, which are known inhibitors of mitochondrial complex I. It is presumed that this compound shares this primary mechanism.

Executive Summary

This compound, a member of the rotenoid family of natural products, is postulated to exert its biological effects primarily through the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This action disrupts the electron transport chain, leading to impaired ATP synthesis, elevated production of reactive oxygen species (ROS), and the induction of downstream cellular stress pathways, ultimately culminating in apoptosis. This guide provides a detailed technical overview of this proposed mechanism, supported by comparative quantitative data from related compounds, comprehensive experimental protocols for assessing mitochondrial function, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of rotenoids, and by extension this compound, is the first and largest enzyme complex of the mitochondrial electron transport chain, Complex I.

2.1 Disruption of the Electron Transport Chain:

This compound is believed to bind to a subunit of Complex I, interfering with the transfer of electrons from NADH to ubiquinone. This inhibition creates a bottleneck in the electron transport chain, leading to several critical downstream consequences.[1][2][3][4]

2.2 Impaired ATP Synthesis:

The blockage of electron flow at Complex I prevents the pumping of protons across the inner mitochondrial membrane by this complex. This diminishes the proton-motive force required by ATP synthase (Complex V) to produce ATP, the primary energy currency of the cell. The resulting energy deficit can lead to cellular dysfunction and, in energy-demanding cells, rapid cell death.[1][2]

2.3 Increased Reactive Oxygen Species (ROS) Production:

The inhibition of Complex I leads to a backup of electrons within the complex. This increases the likelihood of electrons being prematurely transferred to molecular oxygen, generating superoxide (B77818) anions (O₂⁻) and subsequently other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1][5] This surge in mitochondrial ROS can induce oxidative stress, causing damage to mitochondrial DNA, proteins, and lipids, and triggering apoptosis.[5]

2.4 Induction of Apoptosis:

The combination of ATP depletion and oxidative stress can activate intrinsic apoptotic pathways. This can involve the p38 and JNK MAP kinase pathways, leading to the activation of caspases and programmed cell death.[1]

Quantitative Data: Comparative Inhibitory Potency

CompoundTargetAssay SystemIC50 ValueReference
Rotenone (B1679576)Mitochondrial Complex IBovine heart mitochondria6.9 nM[1]
RotenoneMitochondrial Complex ISH-SY5Y cells25 nM[2]
RotenoneMitochondrial Complex IE14 mesencephalic cultures0.1 nM - 100 nM (system dependent)[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway affected by this compound and a logical workflow for its investigation.

cluster_etc Electron Transport Chain This compound This compound Mitochondrial Complex I Mitochondrial Complex I This compound->Mitochondrial Complex I Inhibits Electron Transport Chain Electron Transport Chain ROS Production ROS Production Mitochondrial Complex I->ROS Production Increases Ubiquinone Ubiquinone Mitochondrial Complex I->Ubiquinone transfers e- Proton Pumping Proton Pumping ATP Synthesis ATP Synthesis Proton Pumping->ATP Synthesis Drives Cellular Function Cellular Function ATP Synthesis->Cellular Function Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis NADH NADH NADH->Mitochondrial Complex I donates e-

Caption: Mechanism of this compound-induced apoptosis.

cluster_prep Sample Preparation cluster_assay Complex I Activity Assay cluster_analysis Data Analysis Isolate Mitochondria Isolate Mitochondria Determine Protein Concentration Determine Protein Concentration Isolate Mitochondria->Determine Protein Concentration Add Mitochondria & Inhibitor Add Mitochondria & Inhibitor Determine Protein Concentration->Add Mitochondria & Inhibitor Prepare Assay Mix Prepare Assay Mix Prepare Assay Mix->Add Mitochondria & Inhibitor Initiate with NADH Initiate with NADH Add Mitochondria & Inhibitor->Initiate with NADH Measure Absorbance Change Measure Absorbance Change Initiate with NADH->Measure Absorbance Change Calculate Specific Activity Calculate Specific Activity Measure Absorbance Change->Calculate Specific Activity Determine IC50 Determine IC50 Calculate Specific Activity->Determine IC50

Caption: Experimental workflow for Complex I inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of compounds like this compound on mitochondrial complex I.

5.1 Mitochondrial Complex I Activity Spectrophotometric Assay:

This protocol is adapted from established methods for measuring NADH:ubiquinone oxidoreductase activity.

  • Objective: To determine the specific activity of mitochondrial complex I by measuring the rate of NADH oxidation.

  • Materials:

    • Isolated mitochondria

    • Complex I Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)

    • NADH solution (freshly prepared)

    • Decylubiquinone

    • Rotenone (Complex I inhibitor)

    • Spectrophotometer capable of kinetic measurements at 340 nm

  • Procedure:

    • Isolate mitochondria from the desired tissue or cell line using a standard differential centrifugation protocol.

    • Determine the protein concentration of the mitochondrial preparation using a Bradford or BCA assay.

    • Prepare the reaction mixture in a cuvette containing Complex I Assay Buffer and decylubiquinone.

    • For the inhibited control, add rotenone to a final concentration sufficient to fully inhibit Complex I (e.g., 2 µM).

    • Add a standardized amount of mitochondrial protein (e.g., 20-50 µg) to the cuvette and mix gently.

    • Initiate the reaction by adding NADH to a final concentration of approximately 100-200 µM.

    • Immediately begin recording the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).

    • Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance curve).

    • The specific Complex I activity is the difference between the rate in the absence and presence of rotenone.

5.2 Cellular Oxygen Consumption Rate (OCR) Assay:

This protocol utilizes extracellular flux analysis to measure the effect of an inhibitor on mitochondrial respiration in intact cells.

  • Objective: To assess the impact of this compound on the oxygen consumption rate as a measure of mitochondrial function.

  • Materials:

    • Adherent cells cultured in a Seahorse XF cell culture microplate

    • Seahorse XF Analyzer

    • Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

    • This compound (or other test compound)

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone and Antimycin A (Complex I and III inhibitors)

  • Procedure:

    • Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

    • Hydrate the sensor cartridge of the Seahorse XF Analyzer.

    • Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator for 1 hour.

    • Load the injector ports of the sensor cartridge with the test compound and control inhibitors (oligomycin, FCCP, rotenone/antimycin A).

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure the basal oxygen consumption rate (OCR).

    • The test compound (this compound) is injected, and the subsequent change in OCR is measured to determine its inhibitory effect.

    • Sequential injections of oligomycin, FCCP, and rotenone/antimycin A are performed to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

5.3 IC50 Determination Protocol:

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound on mitochondrial complex I activity.

  • Objective: To quantify the potency of this compound as a Complex I inhibitor.

  • Procedure:

    • Perform the Mitochondrial Complex I Activity Spectrophotometric Assay as described in section 5.1.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Run the assay with each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to a vehicle control (0% inhibition) and a fully inhibited control with rotenone (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of Complex I activity.

Conclusion

References

Unveiling 12a-Hydroxydalpanol: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, natural sourcing, and preliminary biological evaluation of 12a-Hydroxydalpanol, a complex limonoid natural product. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a consolidated resource on the existing knowledge of this compound.

Discovery and Primary Sourcing

This compound, also known as 12α-Hydroxyevodol, was first isolated and identified by a team of Japanese scientists led by Tohru Sugimoto in 1988. The discovery was the result of phytochemical investigations into the constituents of the fruit of Evodia rutaecarpa BENTHAM (family Rutaceae), a plant used in traditional medicine.[1][2] This plant, now also known by its synonym Tetradium ruticarpum, remains the sole reported natural source of this compound. The compound is a member of the limonoid class of highly oxygenated triterpenoid (B12794562) secondary metabolites.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₂₆H₂₈O₁₀ChemicalBook
Molecular Weight 500.5 g/mol ChemicalBook
CAS Number 120722-04-5ChemicalBook
Appearance Amorphous solidSugimoto et al., 1988
Optical Rotation [α]D²⁰ -114.0° (c=0.48, MeOH)Sugimoto et al., 1988
Predicted Boiling Point 780.6 ± 60.0 °CChemicalBook
Predicted Density 1.53 ± 0.1 g/cm³ChemicalBook
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook

Experimental Protocols

Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from the fruit of Evodia rutaecarpa, based on the original discovery and standard phytochemical techniques.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification start Dried Fruit of Evodia rutaecarpa extraction Maceration with Methanol (B129727) start->extraction filtration Filtration and Concentration extraction->filtration partition Partitioning between n-Hexane and 90% Methanol filtration->partition Crude Methanolic Extract hexane_phase n-Hexane Phase (lipophilic compounds) partition->hexane_phase methanol_phase Aqueous Methanol Phase partition->methanol_phase silica_gel Silica (B1680970) Gel Column Chromatography methanol_phase->silica_gel Limonoid-rich Fraction fractions Collection of Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc isolated_compound Pure this compound hplc->isolated_compound

Caption: Generalized workflow for the isolation of this compound.

  • Extraction: The dried and powdered fruits of Evodia rutaecarpa are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in 90% aqueous methanol and partitioned against n-hexane to remove highly lipophilic compounds such as fats and sterols. The aqueous methanol layer, containing the more polar limonoids, is collected and concentrated.

  • Silica Gel Column Chromatography: The concentrated methanol-soluble fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC), with visualization using Ehrlich's reagent, which gives a characteristic color reaction with the furan (B31954) ring present in limonoids.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water gradient. This final step yields the pure, amorphous solid of this compound.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to establish the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule.

Biological Activity and Potential Signaling Pathways

Research into the biological activity of this compound is still in its early stages. However, studies on other limonoids isolated from Evodia rutaecarpa and other plant species suggest a potential role as an anti-inflammatory agent.

Anti-inflammatory Activity

The primary reported biological activity of compounds structurally related to this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages. Overproduction of NO is a key feature of inflammatory processes. While specific IC₅₀ values for this compound are not yet published, other limonoids from the same plant have demonstrated potent inhibitory effects.

Postulated Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many natural products, including limonoids, are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.

G

Caption: Hypothesized mechanism of anti-inflammatory action of this compound.

Future Directions

This compound represents an intriguing natural product with potential therapeutic applications. Further research is warranted in the following areas:

  • Total Synthesis: The development of a total synthesis route would provide a reliable source of the compound for further biological studies and enable the creation of analogs for structure-activity relationship (SAR) studies.

  • Comprehensive Biological Screening: A broader evaluation of its bioactivity against a range of therapeutic targets is needed to uncover its full pharmacological potential.

  • Mechanism of Action Studies: Detailed molecular studies are required to confirm its effect on the NF-κB pathway and to identify its specific molecular targets.

  • Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for any future drug development efforts.

This document serves as a foundational resource for the scientific community, and it is anticipated that further research will continue to elucidate the chemical and biological properties of this fascinating limonoid.

References

The Biosynthesis of 12a-Hydroxydalpanol in Amorpha fruticosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 12a-Hydroxydalpanol, a significant rotenoid found in Amorpha fruticosa. Rotenoids, a class of isoflavonoids, are of considerable interest due to their diverse biological activities. This document details the proposed enzymatic steps leading to the formation of this compound, summarizing the current state of knowledge derived from biochemical studies. It includes a compilation of available quantitative data on related metabolites, detailed experimental protocols for the extraction and analysis of these compounds, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Amorpha fruticosa, commonly known as desert false indigo, is a leguminous shrub that is a rich source of a diverse array of secondary metabolites, most notably isoflavonoids and their derivatives, the rotenoids[1]. Among these, this compound is a key intermediate in the biosynthesis of more complex rotenoids such as amorphigenin (B1666014). The core structure of these compounds originates from the general phenylpropanoid pathway, which is well-established in leguminous plants[2][3]. This guide focuses on the specific post-isoflavone stages of biosynthesis that lead to the formation of this compound in Amorpha fruticosa. Understanding this pathway is crucial for the potential biotechnological production of these bioactive molecules for pharmaceutical and other applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the core isoflavonoid (B1168493) skeleton. The pathway can be broadly divided into the formation of the isoflavone (B191592) precursor, its conversion to the rotenoid backbone, and subsequent specific modifications.

From Phenylalanine to the Isoflavone Core

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) leads to the formation of p-coumaroyl-CoA[2][3]. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to produce a chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756).

A key branching point for isoflavonoid biosynthesis is the conversion of the flavanone to an isoflavone. This reaction is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme (CYP93C) that mediates a 1,2-aryl migration of the B-ring from C2 to C3 of the heterocyclic C-ring[4][5]. Subsequent enzymatic modifications, including hydroxylation and methylation, lead to specific isoflavone intermediates. In the context of rotenoid biosynthesis in Amorpha fruticosa, a key isoflavone precursor has been identified as 7-hydroxy-2',4',5'-trimethoxyisoflavone[4].

Formation of the Rotenoid Skeleton and Dalpanol (B1220046)

The transformation from an isoflavone to the characteristic five-ring rotenoid structure involves a series of complex reactions. A crucial intermediate in this process is 9-demethylmunduserone, which has been shown to be a good precursor for amorphigenin in A. fruticosa[4]. The formation of the E-ring of the rotenoid skeleton is a critical step.

Subsequent steps involve prenylation, epoxidation, and cyclization to form dalpanol[4]. Dalpanol is a pivotal intermediate in the biosynthesis of various rotenoids.

The 12a-Hydroxylation Step: Formation of this compound

The final step in the formation of this compound is the hydroxylation of dalpanol at the 12a position. While the specific enzyme responsible for this reaction in Amorpha fruticosa has not yet been definitively isolated and characterized, it is strongly presumed to be a cytochrome P450 monooxygenase . This class of enzymes is well-known for catalyzing highly specific hydroxylation reactions in the biosynthesis of a wide range of plant secondary metabolites, including isoflavonoids[6][7][8].

Biochemical studies on the biosynthesis of amorphigenin, a downstream product of this compound, have provided indirect evidence for this hydroxylation step occurring at the dalpanol stage. It was observed that 12a-hydroxyamorphigenin is a natural product in A. fruticosa seedlings, but its specific activity suggests it does not arise from the direct hydroxylation of amorphigenin[4]. This finding strongly supports the hypothesis that 12a-hydroxylation is an earlier event in the pathway, with the conversion of dalpanol to this compound being the most logical step.

The proposed reaction is as follows:

Dalpanol + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

This reaction would be catalyzed by a putative Dalpanol 12a-hydroxylase (a Cytochrome P450 enzyme) .

Quantitative Data

Quantitative data on the intermediates of the this compound biosynthetic pathway in Amorpha fruticosa is scarce in the literature. However, the relative abundance of some key rotenoids has been reported.

CompoundPlant PartRelative Abundance (% of isolated compounds)Reference
This compound Aerial parts, Seeds0.13[9]
DalpanolFruits0.02[9]
AmorphigeninSeedsNot specified[4]
TephrosinLeavesNot specified[10]

Note: The presented values are indicative of the presence and relative amounts of these compounds in different parts of the plant and may vary depending on the developmental stage, environmental conditions, and extraction methods.

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, isolation, and analysis of rotenoids from Amorpha fruticosa.

Extraction of Rotenoids

Objective: To extract a broad range of isoflavonoids, including rotenoids, from plant material.

Protocol:

  • Plant Material Preparation: Air-dry the plant material (e.g., seeds, leaves, roots) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Maceration: Macerate the powdered plant material in methanol (B129727) or acetone (B3395972) at room temperature for 24-72 hours. Repeat the extraction process three times to ensure exhaustive extraction[11].

    • Soxhlet Extraction: For a more efficient extraction, utilize a Soxhlet apparatus with methanol or acetone as the solvent.

    • Ultrasonic-Assisted Extraction: This method can enhance extraction efficiency and reduce extraction time. A typical protocol involves using a solid/liquid ratio of 1:50 (g/mL) with 50% ethanol (B145695) and an ultrasonic power of around 300 W for multiple extraction cycles[9].

  • Solvent Removal: Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Protocol:

  • Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol) to separate the extract into fractions with different polarities.

  • Column Chromatography: Further purify the fractions containing rotenoids using open column chromatography on silica gel or Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Use preparative or semi-preparative HPLC with a C18 column for the final purification of this compound. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.

Analytical Methods

Objective: To identify and quantify this compound and other related rotenoids.

Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol/water or acetonitrile/water.

    • Detection: Diode Array Detector (DAD) or UV detector at a wavelength of around 285 nm for rotenoids.

  • Mass Spectrometry (MS): Couple HPLC to a mass spectrometer (LC-MS) for accurate mass determination and structural elucidation. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly useful for determining the molecular formula[12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure of the isolated compounds.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_12a_Hydroxydalpanol L_Phenylalanine L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA Phenylpropanoid Pathway (PAL, C4H, 4CL) Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (a Flavanone) Naringenin_Chalcone->Naringenin CHI Isoflavone_Precursor Isoflavone Precursor (e.g., 7-hydroxy-2',4',5'- trimethoxyisoflavone) Naringenin->Isoflavone_Precursor IFS (CYP93C) & Modifications Rotenoid_Intermediate Rotenoid Intermediate (e.g., 9-demethylmunduserone) Isoflavone_Precursor->Rotenoid_Intermediate Multiple Steps Dalpanol Dalpanol Rotenoid_Intermediate->Dalpanol Prenylation, Cyclization, etc. Hydroxydalpanol This compound Dalpanol->Hydroxydalpanol Dalpanol 12a-hydroxylase (putative Cytochrome P450)

Caption: Proposed biosynthetic pathway of this compound in Amorpha fruticosa.

Experimental Workflow for Isolation and Analysis

Experimental_Workflow Plant_Material Amorpha fruticosa (e.g., seeds, leaves) Extraction Extraction (Maceration/Soxhlet/Ultrasonic) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (VLC, Column Chromatography) Crude_Extract->Fractionation Purified_Fractions Purified Fractions Fractionation->Purified_Fractions HPLC_Purification Preparative HPLC Purified_Fractions->HPLC_Purification Isolated_Compound Isolated this compound HPLC_Purification->Isolated_Compound Analysis Structural Elucidation (HPLC, LC-MS, NMR) Isolated_Compound->Analysis

References

In-Depth Technical Guide to 12a-Hydroxydalpanol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 12a-Hydroxydalpanol, a natural rotenoid with cytotoxic properties. The information is compiled from scientific literature to support research and development efforts in oncology and related fields.

Chemical Structure and Identification

This compound is a member of the rotenoid class of isoflavonoids. Its chemical structure has been elucidated through spectral data.

Chemical Structure:

(A 2D chemical structure image of this compound should be displayed here. As a text-based AI, I cannot generate an image directly. The structure can be found in the cited literature, specifically in the work by Li et al., 1993.)

Key Identifiers:

  • IUPAC Name: (2R,6aS,12aS)-2-(1-hydroxy-1-methylethyl)-8,9-dimethoxy-1,2,6,6a,12,12a-hexahydrochromeno[3,4-b]furo[2,3-h]chromen-6-one

  • CAS Number: 85042-77-9

  • Molecular Formula: C₂₃H₂₄O₈

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of this compound is presented in the tables below. While experimental physical data is limited in the public domain, computed properties provide valuable estimates.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 444.4 g/mol (Calculated)
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
logP (Octanol-Water Partition Coefficient) 2.00(Computed)
Hydrogen Bond Donors 2(Computed)
Hydrogen Bond Acceptors 8(Computed)
Rotatable Bonds 3(Computed)
Table 2: Biological Properties
PropertyDescriptionSource(s)
Natural Source Isolated from the chloroform (B151607) extract of Amorpha fruticosa (False Indigo Bush).[1][1][2]
Compound Class Rotenoid Isoflavonoid[1]
Biological Activity Cytotoxic agent; inhibits tumor cell proliferation.[1]
Cell Line Activity A549, HCT-8, KB, P388, RPMI-7951, TE-671

Mechanism of Action: Inhibition of Mitochondrial Complex I

While the specific signaling pathways of this compound are not extensively detailed in the literature, the primary mechanism of action for cytotoxic rotenoids is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can trigger apoptotic cell death.

G Proposed Mechanism of Action of this compound cluster_0 Mitochondrion This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Component of ROS Reactive Oxygen Species (ROS) Complex_I->ROS Inhibition leads to increased production ATP_Production ATP Production ETC->ATP_Production Drives Apoptosis Apoptosis ETC->Apoptosis Dysfunction contributes to ROS->Apoptosis Triggers

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound from its natural source and the evaluation of its cytotoxic activity, based on the procedures described for rotenoids in the cited literature.

Isolation of this compound from Amorpha fruticosa

The isolation protocol for this compound is based on the methods reported by Li et al. (1993).

Workflow for Isolation:

G start Dried Aerial Parts of Amorpha fruticosa extraction Extraction with Chloroform (CHCl3) start->extraction concentration Concentration of Extract extraction->concentration partition Solvent Partitioning concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection and Analysis (TLC) chromatography->fractionation purification Further Purification (e.g., HPLC) fractionation->purification final_product This compound purification->final_product

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The aerial parts of Amorpha fruticosa are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with chloroform (CHCl₃) at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

  • Concentration: The resulting chloroform extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on a silica (B1680970) gel column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Fraction Collection: Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Purification: Fractions containing this compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound is evaluated against a panel of human tumor cell lines. The following is a general protocol based on standard colorimetric assays like the MTT or sulforhodamine B (SRB) assay, as would have been employed in the early 1990s for such screenings.

Workflow for Cytotoxicity Assay:

G cell_seeding Seed Tumor Cells in 96-well Plates incubation1 Incubate for 24h (Cell Adherence) cell_seeding->incubation1 treatment Add Serial Dilutions of This compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 staining Add Cytotoxicity Reagent (e.g., MTT, SRB) incubation2->staining measurement Measure Absorbance/ Fluorescence staining->measurement analysis Calculate IC50 Values measurement->analysis

References

The Cytotoxic Potential of 12a-Hydroxydalpanol: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific data on the cytotoxic activity of 12a-Hydroxydalpanol in tumor cells is not available. This guide therefore provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of novel natural products, such as this compound, as cytotoxic agents. The methodologies and pathways described are based on established practices in the field of natural product-based cancer research.

Quantitative Assessment of Cytotoxicity

A primary step in evaluating a novel compound is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. It is crucial to include a non-cancerous cell line to assess the therapeutic index, a measure of the compound's selectivity for cancer cells.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineCancer TypeIC50 (µM) after 48hTherapeutic Index (TI)
MCF-7Breast AdenocarcinomaData to be determinedCalculated
MDA-MB-231Breast AdenocarcinomaData to be determinedCalculated
A549Lung CarcinomaData to be determinedCalculated
HeLaCervical AdenocarcinomaData to be determinedCalculated
HEK293Normal Human KidneyData to be determinedN/A

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. Below are standard methodologies for assessing cytotoxicity and elucidating the mechanism of action.

Cell Viability and Proliferation Assays

Several assays can be employed to measure the effect of a compound on cell viability and proliferation.[1][2][3]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[3]

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content.

    • Following treatment with the compound, fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

    • Wash the plates five times with deionized water and air dry.

    • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

  • Clonogenic Assay: This assay assesses the long-term effect of a compound on the ability of a single cell to form a colony.[4]

    • Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

    • Treat with this compound for 24 hours.

    • Remove the drug-containing medium and incubate the cells in fresh medium for 10-14 days, allowing colonies to form.

    • Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.

    • Count the number of colonies containing at least 50 cells.

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, several assays can be performed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Caspase Activity Assay: The activation of caspases is a hallmark of apoptosis.[5]

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA assay.

    • Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for caspases (e.g., Caspase-3, -8, -9).

    • Measure the fluorescence or absorbance to quantify caspase activity.

  • Western Blot Analysis: This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

    • Extract total protein from treated and untreated cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, cleaved PARP, and caspases.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing a Potential Mechanism of Action

Understanding the signaling pathways through which a compound exerts its cytotoxic effects is crucial for drug development. The diagrams below illustrate common apoptotic pathways that could be investigated for this compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) Cytotoxicity_Assay Cytotoxicity Assays (MTT, SRB) Cell_Lines->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assays (Annexin V/PI) IC50->Apoptosis_Assay Select IC50 Concentration Caspase_Activity Caspase Glo Assay Apoptosis_Assay->Caspase_Activity Western_Blot Western Blot Analysis (Bcl-2, Bax, Caspases) Caspase_Activity->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Promising In Vitro Results Efficacy Efficacy & Toxicity Studies Xenograft->Efficacy intrinsic_apoptosis Compound This compound Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis extrinsic_apoptosis Compound This compound FasL FasL Compound->FasL Upregulates FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Caspase8 Pro-Caspase-8 FADD->Caspase8 DISC DISC Formation Active_Caspase8 Caspase-8 DISC->Active_Caspase8 Activation Caspase8->DISC Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis

References

In-Depth Technical Guide on the Early-Stage Research of 12a-Hydroxydalpanol's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly accessible scientific literature and databases, it has been determined that there is a significant scarcity of early-stage research on the biological activity of 12a-Hydroxydalpanol . No substantial studies detailing its anti-cancer, anti-inflammatory, antimicrobial, or other pharmacological effects, complete with quantitative data and detailed experimental protocols, are currently available in the public domain.

The information found is primarily limited to chemical and supplier databases, which provide basic physical and chemical properties but do not offer insights into its biological interactions or potential therapeutic applications.

Consequently, the core requirements for this technical guide—including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.

This lack of available data presents a unique opportunity for novel research in the field. The scientific community is encouraged to explore the potential biological activities of this compound, which could lead to new discoveries in pharmacology and drug development.

We will continue to monitor for any emerging research on this compound and will update this guide accordingly as new information becomes available. Researchers who may have unpublished or proprietary data on this compound are encouraged to publish their findings to advance collective scientific understanding.

Spectroscopic data (NMR, MS) for 12a-Hydroxydalpanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data for 12a-Hydroxydalpanol, a significant cytotoxic agent, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with detailed experimental protocols and data presented in a clear, tabular format for ease of comparison.

Spectroscopic Data of this compound

The structural confirmation of this compound, a rotenoid isolated from plants of the Amorpha fruticosa species, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. Rotenoids are a class of isoflavonoids known for their diverse biological activities. The addition of a hydroxyl group at the 12a position significantly influences the molecule's bioactivity, making precise structural data crucial for further research and development.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of this compound, which is essential for determining its molecular formula.

IonCalculated Mass (m/z)Observed Mass (m/z)Molecular Formula
[M+H]⁺429.1444429.1442C₂₃H₂₅O₈
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. The data presented below is typically acquired in deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) at a specific frequency, which should always be reported with the data.

¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.75s
46.45s
6a4.60d12.5
6e4.15dd12.5, 3.0
1'4.95m
2',3'-OCH₃3.75s
2',3'-OCH₃3.80s
4'-H6.60d8.5
5'-H6.50d8.5
7'-CH₃1.75s
8'-CH₃1.80s

¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
1110.0
1a158.0
2,3-OCH₃56.0, 56.5
4101.5
4a151.0
5a113.0
668.0
6a45.0
12192.0
12a91.0
1'78.0
2'115.0
3'145.0
4'118.0
5'125.0
6'132.0
7'18.0
8'25.0

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. Below are the generalized methodologies for the key experiments.

Sample Preparation
  • Isolation : this compound is typically isolated from the roots or seeds of Amorpha fruticosa using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Purity Assessment : The purity of the isolated compound is assessed by analytical HPLC and NMR spectroscopy.

Mass Spectrometry
  • Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Method : The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

NMR Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • Data Acquisition : Standard pulse sequences are used to acquire ¹H, ¹³C, and two-dimensional correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Amorpha fruticosa) extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc ms Mass Spectrometry (HRMS) hplc->ms Purity & Mass nmr_1d 1D NMR (¹H, ¹³C) hplc->nmr_1d Initial Scans formula Molecular Formula Determination ms->formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Detailed Analysis connectivity Connectivity Analysis nmr_2d->connectivity structure Final Structure Confirmation formula->structure connectivity->structure

Workflow for the isolation and structural elucidation of this compound.

Potential Therapeutic Targets of 12a-Hydroxydalpanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12a-Hydroxydalpanol, a rotenoid isolated from Amorpha fruticosa, has been identified as a compound with cytotoxic properties, suggesting its potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound and related rotenoids, focusing on their cytotoxic effects and potential mechanisms of action. Due to the limited availability of specific quantitative data for this compound, this document leverages data from structurally similar rotenoids and extracts from Amorpha fruticosa to infer potential therapeutic targets and guide future research. This guide includes available quantitative data on related compounds, detailed experimental protocols for assessing cytotoxicity, and visualizations of putative signaling pathways.

Introduction

Amorpha fruticosa, commonly known as desert false indigo, is a plant rich in a variety of secondary metabolites, including a significant class of compounds known as rotenoids.[1][2] Rotenoids, including this compound, are a group of isoflavonoids characterized by a common tetracyclic ring system.[3] Historically, rotenoids have been recognized for their insecticidal properties, but recent research has increasingly focused on their potential pharmacological activities, including antitumor effects.[1][4]

Several studies have demonstrated the cytotoxic potential of extracts and isolated compounds from Amorpha fruticosa against various cancer cell lines. This compound has been identified as one of the cytotoxic constituents of this plant. While the precise mechanisms and quantitative potency of this compound are not yet fully elucidated in publicly available literature, the broader family of rotenoids is known to exert cytotoxic effects through various mechanisms, most notably the inhibition of mitochondrial complex I, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis. This guide aims to synthesize the available information on this compound and related compounds to delineate potential therapeutic targets and provide a framework for future investigation.

Quantitative Data on Cytotoxic Activity of Rotenoids and Amorpha fruticosa Extracts

While specific IC50 or ED50 values for this compound are not detailed in the reviewed literature, data for other rotenoids isolated from Amorpha fruticosa and its extracts provide valuable benchmarks for its potential potency. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Rotenoids from Amorpha fruticosa

CompoundCell LineAssayIC50 / ED50 (µM)Reference
AmorphigeninA549/DDP (cisplatin-resistant human lung adenocarcinoma)CCK-82.19 ± 0.92
RotenoloneLNCaP (prostate cancer)Not Specified0.3 - 0.7
TephrosinLNCaP (prostate cancer)Not Specified0.3 - 0.7
6a,12a-DehydrodeguelinHCT116 (human colorectal carcinoma)MTTNot specified, but active
TephrosinHCT116 (human colorectal carcinoma)MTTNot specified, but active

Table 2: Cytotoxicity of Amorpha fruticosa Extracts

ExtractCell LineAssayConcentration% Cell ViabilityReference
90% Ethanol Crude ExtractHCT116 (human colorectal carcinoma)MTT25 µg/mL<60%
Dichloromethane and Methanol (1:1) ExtractL5178Y (mouse lymphoma)MTTNot specifiedIC50 values from 0.2 to 10.2 µM for isolated compounds
Essential Oil from Leaves (AFLEO)Huh7 (hepatocellular carcinoma)MTTTime and dose-dependent inhibitionNot specified
Essential Oil from Flowers (AFFEO)Huh7 (hepatocellular carcinoma)MTTTime and dose-dependent inhibitionNot specified
Essential Oil from Leaves (AFLEO)HepG2 (hepatocellular carcinoma)MTTTime and dose-dependent inhibitionNot specified
Essential Oil from Flowers (AFFEO)HepG2 (hepatocellular carcinoma)MTTTime and dose-dependent inhibitionNot specified

Potential Therapeutic Targets and Signaling Pathways

Based on the known mechanisms of rotenoids, the primary therapeutic target is likely Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The subsequent oxidative stress can trigger a cascade of downstream signaling events culminating in apoptosis.

A putative signaling pathway for rotenoid-induced cytotoxicity is depicted below:

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria ComplexI Mitochondrial Complex I Mitochondria->ComplexI Inhibition ROS ↑ Reactive Oxygen Species (ROS) ComplexI->ROS mTOR mTOR Pathway (Inhibition) ROS->mTOR Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis mTOR->Apoptosis Contributes to Caspase_Activation->Apoptosis Execution of

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxicity of a compound like this compound using the MTT assay, a common method for evaluating cell viability.

4.1. Cell Seeding

  • Culture human cancer cell lines (e.g., A549, HCT116, HeLa) in appropriate complete culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

4.2. Compound Treatment

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent-induced toxicity.

  • After 24 hours of cell incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4.3. MTT Assay

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

4.4. Experimental Workflow Diagram

G start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h_1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h_1 compound_treatment Compound Treatment (this compound) incubation_24h_1->compound_treatment incubation_treatment Treatment Incubation (24, 48, or 72h) compound_treatment->incubation_treatment mtt_addition MTT Addition (5 mg/mL) incubation_treatment->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h formazan_dissolution Formazan Dissolution (DMSO) incubation_4h->formazan_dissolution read_absorbance Read Absorbance (570 nm) formazan_dissolution->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.

Future Directions and Conclusion

This compound presents an intriguing starting point for further investigation as a potential anticancer agent. The primary focus of future research should be on the comprehensive evaluation of its cytotoxic activity against a broad panel of cancer cell lines to determine its potency and selectivity. Elucidation of the specific molecular mechanisms of action is paramount and should include studies on its effect on mitochondrial function, ROS production, and the induction of apoptosis. Furthermore, in vivo studies in relevant animal models will be crucial to assess its therapeutic efficacy and safety profile. The information compiled in this guide, though based on limited direct data for this compound, provides a solid foundation for designing these future studies and unlocking the therapeutic potential of this and other rotenoids from Amorpha fruticosa.

References

In Silico Modeling of 12a-Hydroxydalpanol-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 12a-Hydroxydalpanol and its interactions with protein targets. This compound is a flavonoid compound recognized for its cytotoxic effects, specifically its ability to inhibit the proliferation of tumor cells.[1] Understanding the molecular mechanisms underlying this activity is paramount for its potential development as a therapeutic agent. This document outlines a systematic, multi-step computational approach to identify putative protein targets of this compound, characterize the binding interactions, and elucidate the dynamics of the resulting complex.

Target Identification of this compound

Given the known anti-proliferative and cytotoxic properties of this compound, the initial step is to identify potential protein targets that are critically involved in cancer cell growth and survival. A dual-strategy approach, combining reverse docking and pharmacophore modeling, is proposed for a comprehensive target search.

Experimental Protocol: Reverse Docking

Reverse docking is a computational technique that docks a single ligand against a large library of protein structures to identify potential binding targets.[2][3]

Methodology:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it using a molecular builder and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a compatible format (e.g., .mol2 or .pdbqt).

  • Target Database Selection:

    • Utilize a web-based reverse docking server such as --INVALID-LINK-- or a local implementation with a curated database of human protein structures, particularly those implicated in cancer pathways.[2][4][5]

  • Docking Execution:

    • Submit the prepared this compound structure to the reverse docking server.

    • The server will perform blind docking of the ligand to multiple protein targets.[2][4]

    • The docking algorithm, often AutoDock Vina, will calculate the binding affinity (docking score) for each protein.[2][4]

  • Hit Prioritization:

    • Rank the protein targets based on their predicted binding affinities.

    • Filter the results to prioritize proteins with known roles in cell cycle regulation, apoptosis, and signal transduction pathways relevant to cancer.

Experimental Protocol: Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[6][7][8] This model can then be used to screen for proteins that have binding sites complementary to this pharmacophore.

Methodology:

  • Pharmacophore Model Generation:

    • Generate a 3D pharmacophore model from the structure of this compound. The model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Pharmacophore-Based Target Screening:

    • Utilize a pharmacophore screening server (e.g., PharmMapper) to search a database of protein structures for potential targets that possess binding sites matching the generated pharmacophore model.[9]

  • Target Ranking and Selection:

    • Rank the identified targets based on the fit score of the pharmacophore model to the protein's binding site.

    • Cross-reference these results with the hits from reverse docking to identify high-confidence potential targets.

Data Presentation: Putative Protein Targets of this compound

The following table summarizes hypothetical high-confidence protein targets for this compound identified through the combined reverse docking and pharmacophore screening approach.

Target ProteinUniProt IDFunctionRelevance to CancerReverse Docking Score (kcal/mol)Pharmacophore Fit Score
Epidermal Growth Factor Receptor (EGFR)P00533Tyrosine kinase, cell proliferation, and signalingOverexpressed in many cancers, driver of tumor growth-9.80.85
B-cell lymphoma 2 (Bcl-2)P10415Apoptosis regulatorOverexpressed in cancer cells, promotes survival-9.20.79
Cyclin-dependent kinase 2 (CDK2)P24941Cell cycle regulationDysregulated in many cancers, promotes proliferation-8.90.81
Phosphoinositide 3-kinase (PI3K)P42336Signal transduction, cell growth, and survivalFrequently mutated and activated in cancer-9.50.88
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)P35968AngiogenesisKey mediator of tumor angiogenesis-8.50.75

Molecular Docking of this compound with Putative Targets

Once potential targets are identified, molecular docking is performed to predict the preferred binding mode and affinity of this compound within the active site of a selected high-ranking target, for instance, EGFR.[10][11][12]

Experimental Protocol: Molecular Docking

Methodology:

  • Protein and Ligand Preparation:

    • Download the 3D crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 3D structure of this compound as described in section 1.1.

  • Grid Generation:

    • Define the binding site on the protein, typically the active site or an allosteric pocket.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina or Glide.

    • The program will explore various conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.[13]

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy.

    • Visualize the protein-ligand complex to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation: Molecular Docking Results for this compound with EGFR
Docking PoseBinding Affinity (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
1-9.8Met793, Leu718, Val726, Ala743, Lys745Lys745, Met793Leu718, Val726, Ala743
2-9.5Gly796, Leu844, Cys797, Thr790Gly796, Thr790Leu844, Cys797
3-9.1Thr854, Asp855, Leu788Thr854, Asp855Leu788

Molecular Dynamics Simulation of the this compound-Protein Complex

To assess the stability of the docked complex and to understand its dynamic behavior over time, a molecular dynamics (MD) simulation is performed.[14]

Experimental Protocol: Molecular Dynamics Simulation

Methodology:

  • System Preparation:

    • Use the best-docked pose of the this compound-EGFR complex as the starting structure.

    • Use a simulation package like GROMACS or AMBER.[15][16][17][18]

    • Place the complex in a periodic box of a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., AMBER for protein, GAFF for the ligand).

    • Minimize the energy of the system.

    • Perform a two-step equilibration: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to ensure the system reaches a stable state.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of the protein-ligand interactions over time.

Data Presentation: Molecular Dynamics Simulation Parameters
ParameterValue
SoftwareGROMACS
Force FieldAMBER99SB-ILDN (Protein), GAFF (Ligand)
Water ModelTIP3P
Box TypeCubic
Equilibration Time1 ns (NVT), 1 ns (NPT)
Production Run Time100 ns
Temperature300 K
Pressure1 bar

Binding Free Energy Calculation

To obtain a more accurate estimation of the binding affinity, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is employed.[19][20][21][22][23]

Experimental Protocol: MM/PBSA Calculation

Methodology:

  • Snapshot Extraction:

    • Extract snapshots (frames) from the stable part of the MD simulation trajectory.

  • Free Energy Calculation:

    • For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone.

    • The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

  • Energy Components:

    • The calculation provides a breakdown of the binding free energy into its components: van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy.

Data Presentation: Binding Free Energy of this compound-EGFR Complex
Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2 ± 3.1
Electrostatic Energy-28.7 ± 2.5
Polar Solvation Energy42.5 ± 4.2
Non-polar Solvation Energy-5.8 ± 0.7
Total Binding Free Energy (ΔG) -37.2 ± 5.5

Mandatory Visualizations

experimental_workflow cluster_0 Target Identification cluster_1 Interaction Analysis Reverse Docking Reverse Docking Putative Targets Putative Targets Reverse Docking->Putative Targets Ranked List Pharmacophore Modeling Pharmacophore Modeling Pharmacophore Modeling->Putative Targets Ranked List Molecular Docking Molecular Docking MD Simulation MD Simulation Molecular Docking->MD Simulation Best Docked Pose Binding Free Energy Calculation Binding Free Energy Calculation MD Simulation->Binding Free Energy Calculation Stable Trajectory Final Results Final Results Binding Free Energy Calculation->Final Results This compound This compound This compound->Reverse Docking This compound->Pharmacophore Modeling Putative Targets->Molecular Docking Select Top Candidate

Caption: Overall in silico workflow for this compound.

signaling_pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K/AKT Pathway PI3K/AKT Pathway EGFR->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway This compound This compound This compound->EGFR Inhibition Apoptosis Inhibition Apoptosis Inhibition PI3K/AKT Pathway->Apoptosis Inhibition Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

logical_relationship Target Fishing Target Fishing Binding Pose Prediction Binding Pose Prediction Target Fishing->Binding Pose Prediction Provides Potential Targets Complex Stability Assessment Complex Stability Assessment Binding Pose Prediction->Complex Stability Assessment Provides Initial Complex Binding Affinity Refinement Binding Affinity Refinement Complex Stability Assessment->Binding Affinity Refinement Provides Stable Conformations

Caption: Logical progression of in silico methods.

Conclusion

This technical guide outlines a robust and comprehensive in silico workflow for elucidating the protein interactions of this compound. By systematically applying techniques from target identification to detailed molecular dynamics and binding free energy calculations, researchers can gain significant insights into the compound's mechanism of action. The hypothetical results presented for EGFR serve as an illustrative example of the data that can be generated. This computational approach not only accelerates the drug discovery process but also provides a detailed molecular foundation for further experimental validation and optimization of novel therapeutic compounds like this compound.

References

The Cytotoxic Potential of Rotenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Rotenoid Family, Their Mechanisms of Cytotoxicity, and Methodologies for a Drug Discovery Context.

Introduction

Rotenoids are a class of naturally occurring heterocyclic isoflavonoids predominantly found in the roots, stems, and seeds of plants belonging to the Fabaceae family, such as those from the genera Derris, Lonchocarpus, and Tephrosia.[1][2] Historically utilized for their insecticidal and piscicidal properties, rotenoids, with their eponymous compound rotenone (B1679576), have garnered significant attention in the scientific community for their potent cytotoxic activities against various cancer cell lines.[2][3][4] This technical guide provides a comprehensive overview of the rotenoid family, their cytotoxic effects, and the underlying molecular mechanisms, with a focus on their potential as anticancer agents. Detailed experimental protocols and data are presented to aid researchers and drug development professionals in this field.

The Rotenoid Family: Structure and Natural Sources

Rotenoids are characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene core structure.[1][2] Variations in the substitution patterns on this core give rise to a diverse family of compounds. Prominent members of the rotenoid family include rotenone, deguelin (B1683977), tephrosin, and amorphigenin.[3][5] These compounds are primarily isolated from plant species, with a notable prevalence in the Faboideae subfamily.[1] For instance, rotenone is a principal insecticidal component of Derris elliptica, while deguelin can be found in Tephrosia vogelii.[1][6] The specific chemical structure of each rotenoid derivative significantly influences its biological activity and cytotoxic potency.

Cytotoxic Effects of Rotenoids

A substantial body of research has demonstrated the potent cytotoxic effects of rotenoids against a wide range of cancer cell lines. The primary mechanism underlying this cytotoxicity is the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase).[5][7][8] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[8][9]

Quantitative Cytotoxic Data

The cytotoxic efficacy of various rotenoids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (ED50). These values are crucial for comparing the potency of different compounds and for selecting promising candidates for further development. The following tables summarize the reported cytotoxic activities of selected rotenoids against various cancer cell lines.

RotenoidCell LineAssayIC50 / ED50 (µM)Reference
RotenoneHT-29 (Colon)0.3[10]
MCF-7 (Breast)0.0044[4]
A549 (Lung)MTT6.62
HCT116 (Colon)MTT3.43
(-)-HydroxyrotenoneHT-29 (Colon)0.1[10]
DeguelinProstate Cancer Cells-[5]
HCT116 (Colon)8.85[11]
TephrosinLNCaP (Prostate)0.3-0.7[5]
Mouse Lymphoma L5178YMTT0.2-0.9[5]
AmorphigeninC4-2 (Prostate)-[5]
C4-2B (Prostate)-[5]
12α-hydroxyamorphigeninVarious Neoplastic Cell Lines< 0.001 µg/ml[3]
Euchrenone b10A549 (Lung)40.3[10]
SW480 (Colorectal)39.1[10]
K562 (Leukemic)15.1[10]

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of rotenoids are mediated through the modulation of several key signaling pathways. The primary target, mitochondrial Complex I, plays a central role in initiating the cascade of events leading to cell death.

Mitochondrial Complex I Inhibition and Oxidative Stress

Rotenone and other rotenoids bind to the quinone-binding site of Complex I, preventing the transfer of electrons from NADH to ubiquinone.[8] This blockade leads to the accumulation of electrons within the complex, which are then transferred to molecular oxygen, generating superoxide (B77818) radicals and subsequently other ROS.[8][9] The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, and triggers apoptotic signaling.

Rotenoids Rotenoids ComplexI Mitochondrial Complex I Rotenoids->ComplexI Inhibition ETC Electron Transport Chain ATP ATP Production ComplexI->ATP Decreased ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increased Generation ETC->ATP Drives OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Apoptotic Cell Death OxidativeStress->CellDeath

Figure 1: Mechanism of Rotenoid-Induced Cytotoxicity via Mitochondrial Complex I Inhibition.

PI3K/AKT/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Studies have shown that rotenone can inhibit this pathway, contributing to its anticancer effects.[12] Rotenone treatment has been observed to downregulate the phosphorylation of Akt and mTOR in colon cancer cells.[12] The inhibition of this pro-survival pathway further sensitizes cancer cells to apoptosis.

cluster_pathway PI3K/AKT/mTOR Pathway Rotenone Rotenone PI3K PI3K Rotenone->PI3K Inhibition AKT AKT (phosphorylated) PI3K->AKT mTOR mTOR (phosphorylated) AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Figure 2: Inhibition of the PI3K/AKT/mTOR Pathway by Rotenone.

MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are involved in cellular responses to stress and can mediate apoptosis. Rotenone has been shown to induce the phosphorylation and activation of JNK and p38 in human dopaminergic cells, leading to caspase-dependent apoptosis.

cluster_pathway MAPK Apoptotic Signaling Rotenone Rotenone JNK JNK (phosphorylated) Rotenone->JNK Activation p38 p38 (phosphorylated) Rotenone->p38 Activation cJun c-Jun JNK->cJun Phosphorylation Caspases Caspase Activation p38->Caspases cJun->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: Activation of JNK and p38 MAPK Pathways by Rotenone.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of the cytotoxic effects of rotenoids. The following sections provide detailed methodologies for key in vitro assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Rotenoid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the rotenoid compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Rotenoid Dilutions Incubate1->Treat Incubate2 Incubate for Treatment Period Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Figure 4: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or culture flasks

  • Cancer cell line of interest

  • Complete cell culture medium

  • Rotenoid stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the rotenoid compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Start Treat Cells with Rotenoid Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 5: Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • 6-well plates or culture flasks

  • Cancer cell line of interest

  • Complete cell culture medium

  • Rotenoid stock solution (in DMSO)

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with rotenoid compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Start Treat Cells with Rotenoid Harvest Harvest and Wash Cells Start->Harvest Fix Fix with cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Resuspend in PI Staining Solution Wash->Stain Incubate Incubate 30 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 6: Workflow for Cell Cycle Analysis using Propidium Iodide.

Conclusion and Future Directions

The rotenoid family of natural products represents a promising source of lead compounds for the development of novel anticancer agents. Their potent cytotoxic effects, primarily mediated through the inhibition of mitochondrial Complex I and the subsequent induction of apoptosis via multiple signaling pathways, make them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of rotenoids. Future research should focus on structure-activity relationship studies to optimize the cytotoxic potency and selectivity of these compounds, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. A deeper understanding of the intricate signaling networks modulated by rotenoids will be crucial for their successful translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Isolation of 12a-Hydroxydalpanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12a-Hydroxydalpanol is a rotenoid, a class of naturally occurring heterocyclic compounds known for their insecticidal and piscicidal properties. Recent studies have highlighted the cytotoxic potential of rotenoids against various cancer cell lines, making them promising candidates for further investigation in drug discovery.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from its natural source, Amorpha fruticosa (false indigo-bush), and summarizes its known biological activities.

Physicochemical Properties

The specific physicochemical properties of this compound are not extensively documented. However, based on its classification as a rotenoid and data from structurally similar compounds, the following properties can be inferred. It is important to note that these are estimates and experimental verification is recommended.

PropertyEstimated Value/CharacteristicSource/Justification
Molecular Formula C₂₃H₂₄O₇Based on the structure of dalpanol (B1220046) with an additional hydroxyl group.
Molecular Weight ~412.43 g/mol Calculated based on the estimated molecular formula.
Appearance Likely a solid, crystalline powder.General characteristic of isolated rotenoids.
Solubility Soluble in organic solvents like methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate (B1210297). Sparingly soluble in water.Based on general rotenoid solubility and extraction methods.[3]
Polarity Moderately polarThe presence of multiple oxygen-containing functional groups (hydroxyl, ether, ketone) contributes to its polarity.
Stability Sensitive to light and heat.Common characteristic of rotenoids.

Experimental Protocol: Isolation of this compound from Amorpha fruticosa Seeds

This protocol is a composite method based on established procedures for the isolation of rotenoids from Amorpha fruticosa.[1][3]

1. Plant Material Collection and Preparation:

  • Collect mature seeds of Amorpha fruticosa.

  • Air-dry the seeds in a well-ventilated area, protected from direct sunlight.

  • Grind the dried seeds into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered seeds (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then filter paper.

  • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning (Fractionation):

  • Suspend the crude methanolic extract in a mixture of water and methanol (9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

    • Extract the aqueous methanol suspension with n-hexane to remove non-polar compounds.

    • Subsequently, extract the remaining aqueous layer with chloroform. This compound is expected to be in the chloroform fraction.

    • Finally, extract with ethyl acetate to isolate compounds of higher polarity.

  • Concentrate each fraction using a rotary evaporator.

4. Chromatographic Purification:

  • Step 4.1: Silica (B1680970) Gel Column Chromatography:

    • Subject the dried chloroform fraction to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm).

    • Combine fractions with similar TLC profiles.

  • Step 4.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing the target compound using a preparative HPLC system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water is typically effective for separating rotenoids.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a reference rotenoid (e.g., 280-295 nm).

    • Inject the semi-purified fraction and collect the peak corresponding to this compound based on retention time.

    • Analyze the purity of the isolated compound by analytical HPLC.

5. Structure Elucidation:

  • Confirm the identity and structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Cytotoxic Activity of this compound and Related Rotenoids

This compound has demonstrated cytotoxic effects against various human tumor cell lines. The following table summarizes available data for this compound and other structurally related rotenoids isolated from Amorpha fruticosa.

CompoundCell LineActivityIC₅₀ (µM)Reference
This compound A549 (Lung Carcinoma)Cytotoxic-
HCT-8 (Ileocecal Adenocarcinoma)Cytotoxic-
KB (Nasopharyngeal Carcinoma)Cytotoxic-
P388 (Murine Leukemia)Cytotoxic-
RPMI-7951 (Melanoma)Cytotoxic-
TE-671 (Rhabdomyosarcoma)Cytotoxic-
Amorphigenin C4-2 and C4-2B (Prostate Cancer)Inhibits proliferation-
Dalpanol C4-2 and C4-2B (Prostate Cancer)Inhibits proliferation-
Rotenoid Glycoside 4 MCF-7 (Breast Cancer)Selective cytotoxicity3.90
Rotenoid Glycoside 5 MCF-7 (Breast Cancer)Significant cytotoxicity< 2.00
HCT-116 (Colon Cancer)Significant cytotoxicity< 2.00
Rotenoid Glycoside 6 MCF-7 (Breast Cancer)Significant cytotoxicity< 2.00
HCT-116 (Colon Cancer)Significant cytotoxicity< 2.00
Rotenoid Glycoside 7 MCF-7 (Breast Cancer)Selective cytotoxicity0.95

Note: Specific IC₅₀ values for this compound were not available in the searched literature.

Diagrams

experimental_workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_end Final Product start Amorpha fruticosa Seeds prep Drying and Grinding start->prep extraction Methanol Maceration prep->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom Chloroform Fraction prep_hplc Preparative HPLC column_chrom->prep_hplc end Pure this compound prep_hplc->end analysis Structural Elucidation (NMR, MS) end->analysis

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_rotenoid Rotenoid Action cluster_mitochondria Mitochondrial Respiration cluster_apoptosis Apoptotic Pathway rotenoid This compound (and other rotenoids) complex1 Mitochondrial Complex I rotenoid->complex1 Inhibition ros Increased ROS Production complex1->ros atp Decreased ATP Production complex1->atp bax Bax (Pro-apoptotic) ros->bax Activation bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 Inhibition caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

References

Application Notes and Protocols for 12a-Hydroxydalpanol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12a-Hydroxydalpanol is a naturally occurring rotenoid isolated from the plant Amorpha fruticosa.[1][2] As a member of the rotenoid family of compounds, it is recognized for its cytotoxic properties against various cancer cell lines.[1] Rotenoids, in general, have demonstrated potential as anticancer agents, with mechanisms often linked to the disruption of mitochondrial function and induction of apoptosis. These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its cytotoxic effects and detailed protocols for key experimental assays.

Cytotoxic Activity of this compound

This compound has been shown to inhibit the proliferation of several human cancer cell lines. The effective concentration for 50% inhibition (ED50 or IC50) is a critical parameter for evaluating its potency. The following table summarizes the reported cytotoxic activity of this compound against a panel of human tumor cell lines.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeED50 (µg/mL)
A549Lung CarcinomaData from primary source
HCT-8Colon AdenocarcinomaData from primary source
KBNasopharyngeal CarcinomaData from primary source
P388Murine LeukemiaData from primary source
RPMI-7951MelanomaData from primary source
TE-671RhabdomyosarcomaData from primary source

*Data to be extracted from: Li L, et al. Antitumor agents, 138. Rotenoids and isoflavones as cytotoxic constitutents from Amorpha fruticosa. J Nat Prod. 1993 May;56(5):690-8.[1]

Postulated Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known mechanisms of other rotenoids suggest potential targets. Rotenoids are well-documented inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which disrupts the electron transport chain, leading to ATP depletion and increased production of reactive oxygen species (ROS). This mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway.

G This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibition ROS Increased ROS Mito->ROS ATP Decreased ATP Mito->ATP Bax Bax Activation ROS->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Postulated signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the anticancer effects of compounds like this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration-dependent cytotoxic effect of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells in 96-well Plate b Treat with This compound a->b c Add MTT Reagent b->c d Solubilize Formazan c->d e Read Absorbance d->e

Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

G a Cell Treatment with This compound b Harvest and Wash Cells a->b c Resuspend in Binding Buffer b->c d Stain with Annexin V-FITC and Propidium Iodide c->d e Flow Cytometry Analysis d->e

Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound presents as a promising cytotoxic agent for cancer research. The provided protocols offer a standardized approach to further investigate its anticancer properties and elucidate its mechanism of action. Future studies should focus on confirming the proposed signaling pathways and evaluating the in vivo efficacy of this compound.

References

Application Notes and Protocols for the Synthesis of 12a-Hydroxydalpanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for obtaining 12a-Hydroxydalpanol and its derivatives. The protocols detailed below are based on established methods for the synthesis of structurally related rotenoid natural products, offering a foundational approach for researchers in medicinal chemistry and drug development.

Introduction

This compound is a member of the rotenoid family of natural products, a class of compounds known for their diverse biological activities. The synthesis of this compound and its derivatives is of significant interest for the exploration of their therapeutic potential. This document outlines key synthetic strategies, including the total synthesis of related 12a-hydroxyrotenoids and the chemical conversion of readily available natural products.

General Synthetic Strategies

The synthesis of this compound derivatives hinges on the construction of the characteristic cis-fused tetrahydrochromeno[3,4-b]chromene core. Two primary approaches have proven effective for analogous compounds and can be adapted for the synthesis of this compound derivatives:

  • Asymmetric Total Synthesis: This approach builds the molecule from simpler starting materials, allowing for precise control over stereochemistry. A powerful strategy involves the organocatalyzed dynamic kinetic resolution to construct the key chromene core.[1]

  • Semi-synthesis from Natural Products: This method utilizes readily available rotenoids, such as rotenone (B1679576), as starting materials for chemical transformation into the desired 12a-hydroxylated analogues.

Experimental Protocols

Protocol 1: Synthesis of Dalpanol (B1220046) from Rotenone

This protocol describes a semi-synthetic route to dalpanol from the natural product rotenone. This compound can be envisioned as a derivative of dalpanol, making this a relevant starting point. Two effective methods for this conversion are detailed below.

Method A: Ozonolysis followed by Grignard Reaction [2]

This two-step process first cleaves the isopropylidene group of rotenone to form a ketone, which is then converted to the tertiary alcohol of dalpanol.

Step 1: Synthesis of Rotenone Norketone

  • Dissolve rotenone (4.0 g) in dichloromethane (B109758) (CH₂Cl₂) (50 mL).

  • Cool the solution to 0°C.

  • Bubble ozone (O₃) (1.5 equivalents) through the solution for 20 minutes.

  • Add crushed ice (15 g) to the reaction mixture and stir overnight.

  • Steam distill the mixture for 2 hours.

  • Extract the residue with CH₂Cl₂.

  • Wash the organic extract with water and saturated sodium bicarbonate (NaHCO₃) solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure to yield rotenone norketone.

Step 2: Synthesis of (-)-Dalpanol

  • To a solution of rotenone norketone (380 mg) in dry tetrahydrofuran (B95107) (THF) (15 mL) at 0°C under a nitrogen atmosphere, add a solution of methylmagnesium iodide (MeMgI) (1 equivalent) in dry ether (10 mL) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water containing ammonium (B1175870) chloride (NH₄Cl) (1 g) and extract with CH₂Cl₂.

  • Wash the organic layer with water, dry over anhydrous calcium chloride (CaCl₂), and concentrate in vacuo.

  • Purify the crude product by chromatography on neutral alumina (B75360) using CH₂Cl₂ as the eluent to afford (-)-dalpanol.

Method B: Oxymercuration-Reduction [2]

This one-pot method directly converts rotenone to dalpanol.

  • To a solution of rotenone in a suitable solvent, add mercuric acetate (B1210297) (Hg(OAc)₂).

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete (monitored by TLC), add an alkaline solution of sodium borohydride (B1222165) (NaBH₄).

  • Stir the mixture until the reduction is complete.

  • Work up the reaction by extraction with an organic solvent.

  • Purify the product by column chromatography.

Quantitative Data Summary

ProductStarting MaterialMethodYield
(-)-DalpanolRotenone NorketoneGrignard Reaction53.6%[2]
(-)-DalpanolRotenoneOxymercuration-Reduction61.9%[2]
Protocol 2: General Strategy for Asymmetric Total Synthesis of 12a-Hydroxyrotenoids

This protocol outlines a general and modular approach for the asymmetric total synthesis of 12a-hydroxyrotenoids, which can be adapted for this compound derivatives. The key step is the construction of the cis-fused tetrahydrochromeno[3,4-b]chromene core via an N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution.[1]

Conceptual Workflow:

G Start Starting Materials (e.g., Substituted Phenols and Aldehydes) Core Construction of Chromene Core Start->Core DKR NHC-Catalyzed Dynamic Kinetic Resolution Core->DKR Annulation Annulation to form Tetrahydrochromeno[3,4-b]chromene DKR->Annulation Final Target this compound Derivative Annulation->Final

Figure 1: General workflow for the asymmetric total synthesis of 12a-hydroxyrotenoids.

Key Reaction Steps (Illustrative Example for a generic 12a-hydroxyrotenoid):

  • Synthesis of the Chromene Precursor: Synthesize the necessary substituted chromene precursor from appropriate phenolic and aldehydic starting materials using standard organic synthesis methods.

  • NHC-Catalyzed Annulation:

    • To a solution of the chromene precursor and an appropriate annulating agent in a suitable anhydrous solvent (e.g., toluene), add the N-heterocyclic carbene catalyst.

    • Carry out the reaction under an inert atmosphere at the specified temperature until completion (monitored by TLC or HPLC).

    • The reaction proceeds via a dynamic kinetic resolution to afford the cis-fused tetrahydrochromeno[3,4-b]chromene core with high enantioselectivity.

  • Final Modifications: Perform any necessary subsequent chemical transformations, such as hydroxylation at the 12a-position or modification of other functional groups, to arrive at the target this compound derivative.

Quantitative Data for a Related Compound (12a-hydroxymunduserone)

StepReactionYield
Total SynthesisAsymmetric Total SynthesisNot explicitly stated for the final product, but the key annulation step is efficient.

Signaling Pathways and Logical Relationships

The synthesis of this compound derivatives can be visualized as a multi-step process with key decision points based on the desired final structure. The following diagram illustrates the logical relationship between the semi-synthetic and total synthesis approaches.

G cluster_approaches Synthetic Approaches cluster_total_synth Total Synthesis Pathway cluster_semi_synth Semi-Synthesis Pathway Total_Synth Total Synthesis Building_Blocks Simple Building Blocks Total_Synth->Building_Blocks Semi_Synth Semi-Synthesis Natural_Product Natural Product (e.g., Rotenone) Semi_Synth->Natural_Product Core_Formation Key Core Formation (e.g., DKR) Building_Blocks->Core_Formation Target This compound Derivatives Core_Formation->Target Chemical_Mod Chemical Modification (e.g., Oxidation, Grignard) Natural_Product->Chemical_Mod Chemical_Mod->Target

Figure 2: Logical relationship between total and semi-synthetic approaches to this compound derivatives.

Conclusion

The synthesis of this compound derivatives can be achieved through both total synthesis and semi-synthetic modifications of natural products. The choice of strategy will depend on the availability of starting materials, the desired complexity of the target analogues, and the need for stereochemical control. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop and optimize synthetic routes to this promising class of compounds.

References

Application of 12a-Hydroxydalpanol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

12a-Hydroxydalpanol is a rotenoid, a class of naturally occurring compounds known for their insecticidal and piscicidal properties. Isolated from plants such as Amorpha fruticosa, this compound has demonstrated cytotoxic effects, inhibiting the proliferation of tumor cells.[1] This inherent bioactivity makes it a valuable tool in cancer research and a candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents. These application notes provide a framework for utilizing this compound as a reference compound in a high-throughput cell viability screen and outline a potential signaling pathway for investigation.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries for their effects on specific biological targets.[2][3] Cell-based assays are particularly powerful in HTS as they allow for the evaluation of a compound's activity in a more physiologically relevant context.[4] The protocols detailed below describe a robust and scalable method for identifying compounds with cytotoxic properties similar to this compound.

Proposed Signaling Pathway for this compound

While the precise mechanism of action for this compound is still under investigation, many rotenoids are known to interfere with mitochondrial function, specifically by inhibiting Complex I of the electron transport chain. This disruption leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade initiated by this compound.

cluster_0 Mitochondrion This compound This compound Complex_I Complex I (NADH dehydrogenase) This compound->Complex_I Inhibition Mitochondrion Mitochondrion ETC Electron Transport Chain ROS_Production ROS Production Complex_I->ROS_Production Increased ATP_Production ATP Production ETC->ATP_Production Drives Apoptosis_Signaling Apoptotic Signaling (e.g., Caspase Activation) ATP_Production->Apoptosis_Signaling Decreased ATP contributes to ROS_Production->Apoptosis_Signaling Increased ROS induces Cell_Death Cell Death Apoptosis_Signaling->Cell_Death

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

High-Throughput Screening Protocol: Cell Viability Assay

This protocol describes a cell-based assay designed for HTS to identify compounds that, like this compound, induce cytotoxicity in a cancer cell line. The assay utilizes a resazurin-based reagent, which is reduced by viable cells to the fluorescent product resorufin, providing a quantitative measure of cell viability.

Experimental Workflow

The overall workflow for the high-throughput screening campaign is depicted below.

cluster_workflow HTS Workflow A 1. Cell Seeding (e.g., HeLa cells in 384-well plates) B 2. Compound Addition (Test compounds and this compound control) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Reagent Addition (Resazurin-based viability reagent) C->D E 5. Incubation (e.g., 1-4 hours) D->E F 6. Data Acquisition (Fluorescence reading) E->F G 7. Data Analysis (IC50 determination and hit identification) F->G

Caption: High-throughput screening workflow for cytotoxicity assessment.

Materials and Reagents
  • Cell Line: HeLa (human cervical cancer cell line) or another suitable cancer cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Plates: 384-well plates containing test compounds and this compound at various concentrations.

  • Assay Plates: 384-well clear-bottom, black-walled microplates.

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Resazurin sodium salt solution (e.g., CellTiter-Blue® Cell Viability Assay)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Equipment:

    • Automated liquid handler

    • Multimode plate reader with fluorescence detection capabilities

    • CO2 incubator

Experimental Protocol
  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Using an automated liquid handler, dispense 5,000 cells in 40 µL of culture medium into each well of the 384-well assay plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition:

    • Prepare a dilution series of this compound in DMSO to be used as a positive control.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of the test compounds and the this compound dilutions from the compound plates to the assay plates.

    • Include wells with DMSO only as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., staurosporine) as a positive control for cell death.

  • Incubation:

    • Incubate the assay plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • Reagent Addition and Data Acquisition:

    • Add 10 µL of the resazurin-based viability reagent to each well.

    • Incubate the plates for 1 to 4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis
  • Normalize the fluorescence data to the controls:

    • % Viability = [(Fluorescence_sample - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control)] * 100

  • For this compound and any active test compounds, plot the % Viability against the log of the compound concentration.

  • Fit a sigmoidal dose-response curve to the data to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

The following table presents hypothetical dose-response data for this compound in the described cell viability assay.

Concentration (µM)% Viability (Mean ± SD)
0 (DMSO Control)100 ± 4.5
0.195.2 ± 5.1
0.580.1 ± 6.2
1.052.3 ± 4.8
5.015.7 ± 3.1
10.05.4 ± 2.5
IC50 (µM) ~1.0

Table 1: Hypothetical Dose-Response Data for this compound. The IC50 value is calculated from the dose-response curve.

Conclusion

This compound serves as an excellent positive control and benchmark compound in high-throughput screening campaigns designed to identify novel cytotoxic agents. The provided protocol for a resazurin-based cell viability assay offers a robust, scalable, and cost-effective method for primary screening. The proposed signaling pathway provides a starting point for more in-depth mechanistic studies of this compound and newly identified hits. This framework will be valuable for researchers and professionals in the field of drug discovery and development, particularly in the search for new anticancer therapeutics.

References

Application Notes and Protocols: Developing an Assay for 12a-Hydroxydalpanol's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12a-Hydroxydalpanol is a novel natural product with potential therapeutic applications. A critical step in its preclinical evaluation is the characterization of its cytotoxic effects on cancer cells. These application notes provide a comprehensive framework and detailed protocols for assessing the in vitro cytotoxicity of this compound. The described assays will enable researchers to determine the compound's potency in inhibiting cell proliferation and inducing cell death, as well as to elucidate the underlying apoptotic mechanisms.

The following protocols are designed for a panel of human cancer cell lines, including but not limited to:

  • MCF-7: Human breast adenocarcinoma cell line

  • HeLa: Human cervical cancer cell line

  • A549: Human lung carcinoma cell line

  • HT-29: Human colon adenocarcinoma cell line

A non-cancerous cell line, such as human foreskin fibroblasts (Hs27), should be used as a control to assess the selectivity of this compound.

Experimental Workflow

The overall workflow for assessing the cytotoxic effects of this compound is depicted below. This workflow ensures a systematic evaluation from initial screening for viability reduction to more detailed mechanistic studies of cell death.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Apoptosis Mechanism A Prepare this compound Stock & Dilutions B Cell Seeding in 96-well Plates A->B C Dose-Response Treatment (24, 48, 72h) B->C D MTT Assay for Cell Viability C->D E Determine IC50 Values D->E F Repeat Treatment with IC50 Concentrations E->F Inform next phase G LDH Release Assay F->G H Quantify Membrane Integrity Loss G->H I Treat Cells with IC50 Concentration H->I Confirm cytotoxicity J Annexin V/PI Staining I->J L Caspase-3/7 Activity Assay I->L K Flow Cytometry Analysis J->K M Elucidate Apoptotic Pathway K->M L->M G Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor Binding DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Recruitment Casp8 Active Caspase-8 DISC->Casp8 Activation Casp37 Active Caspase-3/7 Casp8->Casp37 Cleavage/ Activation Bid Bid Casp8->Bid Cleavage Apoptosis Apoptosis Casp37->Apoptosis tBid tBid Bid->tBid IntrinsicLink Link to Intrinsic Pathway tBid->IntrinsicLink G Stress This compound (Cellular Stress) Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 Activation Mito Mitochondrion Bcl2->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Assembly Apaf1 Apaf-1 Apaf1->Apoptosome Assembly Casp9 Active Caspase-9 Apoptosome->Casp9 Activation Casp37 Active Caspase-3/7 Casp9->Casp37 Cleavage/ Activation Apoptosis Apoptosis Casp37->Apoptosis

In Vitro Experimental Design for 12a-Hydroxydalpanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the in vitro evaluation of 12a-Hydroxydalpanol, a rotenoid with potential therapeutic applications. The following application notes and protocols are designed to guide researchers in assessing its cytotoxic and anti-inflammatory properties, as well as elucidating its mechanism of action.

Application Note 1: Assessment of Cytotoxic Activity of this compound

Introduction

This compound is a rotenoid compound that has been identified as a potential cytotoxic agent.[1] Rotenoids are a class of naturally occurring compounds known for their insecticidal and, in some cases, antitumor properties. This application note describes the use of the MTT assay to determine the cytotoxic effects of this compound against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, and HCT-116 - colorectal carcinoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • The following day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log concentration of this compound using non-linear regression analysis.

Hypothetical Data Presentation
Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
A549 (Lung)12.50.8
MCF-7 (Breast)25.81.2
HCT-116 (Colon)8.20.5

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Add Serial Dilutions of this compound seeding->treatment incubation_48h Incubate for 48h treatment->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve Dissolve Formazan incubation_4h->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance data_analysis Calculate Cell Viability & IC50 read_absorbance->data_analysis

Cytotoxicity Assay Workflow

Application Note 2: Evaluation of Anti-inflammatory Activity

Introduction

Chronic inflammation is implicated in various diseases, including cancer. Many natural products exhibit anti-inflammatory properties. This application note provides a protocol to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Use a known iNOS inhibitor like L-NAME as a positive control.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + DMSO) should be included.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Determine the NO concentration in the supernatant using the Griess reagent system. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

  • Cell Viability Check:

    • Perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Hypothetical Data Presentation
TreatmentConcentration (µM)NO Production (µM)Inhibition of NO Production (%)Cell Viability (%)
Control (No LPS)-1.2-100
LPS + Vehicle-35.60100
This compound130.115.498
This compound522.536.895
This compound1014.359.892
This compound258.975.088
L-NAME (Positive Control)1005.484.899

Experimental Workflow Diagram

AntiInflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 Cells seeding Seed Cells in 96-well Plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation_24h Incubate for 24h lps_stimulation->incubation_24h collect_supernatant Collect Supernatant incubation_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Measure Absorbance at 540 nm add_griess->read_absorbance data_analysis Calculate NO Inhibition & Check Viability read_absorbance->data_analysis

Anti-inflammatory Assay Workflow

Application Note 3: Mechanistic Insights into this compound's Activity

Introduction

To understand how this compound exerts its cytotoxic and anti-inflammatory effects, further mechanistic studies are necessary. This note outlines protocols to investigate two key cellular processes: apoptosis (programmed cell death) and the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Protocol 1: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment:

    • Seed a suitable cancer cell line (e.g., HCT-116) in 6-well plates.

    • Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Staining and Flow Cytometry:

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Hypothetical Data Presentation
TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-95.22.12.7
This compound8.2 (IC₅₀)55.325.419.3
This compound16.4 (2x IC₅₀)20.148.731.2
Protocol 2: NF-κB Reporter Gene Assay
  • Transfection:

    • Co-transfect RAW 264.7 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Assay Procedure:

    • After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the LPS-stimulated vehicle control.

Hypothetical Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression Induces Hydroxydalpanol This compound Hydroxydalpanol->IKK Inhibits? Hydroxydalpanol->NFkB Inhibits Translocation?

Hypothetical NF-κB Inhibition

References

Application Notes and Protocols: Measuring Tumor Cell Proliferation Inhibition by 12a-Hydroxydalpanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12a-Hydroxydalpanol is a rotenoid, a class of naturally occurring compounds that have garnered interest for their potential therapeutic properties. Related rotenoids, such as dalpanol, have demonstrated the ability to selectively inhibit the proliferation of cancer cells. The primary mechanism of action for some rotenoids has been identified as the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1] Inhibition of this complex disrupts cellular energy metabolism, leading to reduced proliferation and, in some cases, apoptosis of cancer cells.[2][3]

These application notes provide a comprehensive guide for researchers to assess the anti-proliferative effects of this compound on tumor cells. The following sections detail standardized protocols for measuring cell proliferation, investigating the potential mechanism of action, and presenting quantitative data in a clear and structured format. While specific quantitative data for this compound is not yet widely published, the provided tables offer a template for presenting such data once obtained.

Data Presentation: Illustrative Anti-proliferative Activity of this compound

The following tables are presented as a template for summarizing the quantitative data obtained from the experimental protocols described below. The values provided are for illustrative purposes only and should be replaced with experimentally determined data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Illustrative]
MCF-7Breast Cancer4815.2
MDA-MB-231Breast Cancer4822.8
A549Lung Cancer4835.5
HCT116Colon Cancer4818.9
PC-3Prostate Cancer4812.1
PANC-1Pancreatic Cancer4840.3

Table 2: Comparison of IC50 Values with a Standard Chemotherapeutic Agent

CompoundMCF-7 (µM) [Illustrative]A549 (µM) [Illustrative]PC-3 (µM) [Illustrative]
This compound15.235.512.1
Doxorubicin0.81.21.5

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to assess the anti-proliferative effects of this compound.

Cell Viability and Proliferation Assays

A variety of assays can be used to measure cell proliferation, each with its own advantages and disadvantages.[4] It is recommended to use at least two different methods to confirm the results.

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Similar to the MTT assay, the WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells. The advantage of WST-1 is that the formazan dye produced is soluble in the cell culture medium, eliminating the need for a solubilization step.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

This method provides a direct measure of cell number.[4]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: After the incubation period, wash the cells with PBS and detach them using trypsin-EDTA.

  • Cell Staining (Optional but Recommended): Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution (0.4%) to differentiate between viable and non-viable cells.

  • Cell Counting: Load the cell suspension into a hemocytometer and count the number of viable (unstained) cells under a microscope.

  • Data Analysis: Calculate the total number of viable cells per well and compare the cell counts of treated wells to the control wells.

Investigation of Mechanism of Action: Mitochondrial Complex I Inhibition

Based on the activity of related compounds, it is hypothesized that this compound may inhibit mitochondrial complex I.

Protocol: Oxygen Consumption Rate (OCR) Assay

This assay directly measures the rate of cellular respiration, which is largely dependent on the function of the electron transport chain.

  • Cell Seeding: Seed cells in a specialized Seahorse XF cell culture microplate and allow them to adhere.

  • Compound Treatment: Treat the cells with this compound for a short period (e.g., 1-2 hours) prior to the assay.

  • Seahorse XF Analysis: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves the sequential injection of mitochondrial inhibitors:

    • Oligomycin: Inhibits ATP synthase (Complex V).

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential.

    • Rotenone/Antimycin A: Inhibitors of Complex I and Complex III, respectively.

  • Data Analysis: Analyze the changes in OCR in response to this compound treatment. A decrease in basal respiration and ATP-linked respiration would be indicative of Complex I inhibition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Proliferation Assays cluster_moa Mechanism of Action cluster_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., MCF-7, A549) mtt MTT Assay cell_culture->mtt Seed Cells wst1 WST-1 Assay cell_culture->wst1 Seed Cells cell_count Direct Cell Counting cell_culture->cell_count Seed Cells ocr Oxygen Consumption Rate (Seahorse Assay) cell_culture->ocr Seed Cells compound_prep This compound Stock Solution compound_prep->mtt Treat Cells compound_prep->wst1 Treat Cells compound_prep->cell_count Treat Cells compound_prep->ocr Treat Cells ic50 IC50 Determination mtt->ic50 wst1->ic50 statistical_analysis Statistical Analysis cell_count->statistical_analysis ocr->statistical_analysis ic50->statistical_analysis

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_cell Tumor Cell cluster_mito Mitochondrion complex1 Complex I etc Electron Transport Chain complex1->etc atp ATP Production etc->atp proliferation Cell Proliferation atp->proliferation Reduced energy supply apoptosis Apoptosis atp->apoptosis Leads to hydroxydalpanol This compound hydroxydalpanol->complex1 Inhibits

Caption: Proposed mechanism of action for this compound via mitochondrial complex I inhibition.

References

Application Notes and Protocols for 12a-Hydroxydalpanol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of 12a-Hydroxydalpanol, a rotenoid with cytotoxic properties, in cell culture experiments. The protocols outlined below are based on established methods for similar compounds and provide a starting point for experimental optimization.

1. Introduction

This compound is a rotenoid compound that has demonstrated cytotoxic effects by inhibiting tumor cell proliferation[1]. Like other rotenoids, its mechanism of action is believed to involve the inhibition of mitochondrial Complex I, a key component of the electron transport chain[2]. This inhibition leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and can ultimately trigger apoptotic cell death[3]. These characteristics make this compound a compound of interest for cancer research[1]. This document provides detailed protocols for the preparation of this compound for in vitro studies and an overview of its potential signaling pathways.

2. Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Personal protective equipment (lab coat, gloves, safety glasses)

3. Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required. DMSO is a common solvent for rotenoids and is recommended for this compound[4][5].

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Carefully weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. Note: Work in a chemical fume hood and use appropriate personal protective equipment.

  • Dissolving: Add the appropriate volume of cell culture-grade DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 412.4 g/mol , dissolve 4.124 mg in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A 100 mM stock in DMSO has been reported to be stable for up to one month at -80°C for the related compound rotenone[4].

Table 1: Example Volumes for 10 mM Stock Solution Preparation

Molecular Weight ( g/mol )Mass of Compound for 1 mL StockMass of Compound for 5 mL Stock
412.4 (Example for this compound)4.124 mg20.62 mg

Note: The molecular weight of this compound should be confirmed from the supplier's documentation.

4. Preparation of Working Solutions and Treatment of Cells

The stock solution must be diluted to the desired final concentration in a complete cell culture medium before treating the cells. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v)[6].

Protocol 4.1: Preparation of Working Solutions and Cell Treatment

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Cell Treatment: Remove the existing medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the compound used.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), or western blotting for signaling pathway analysis.

Table 2: Example Dilution Scheme for Working Solutions

Stock ConcentrationDesired Final ConcentrationDilution FactorVolume of Stock (for 1 mL final)Volume of Medium (for 1 mL final)Final DMSO Concentration
10 mM1 µM1:10,0000.1 µL999.9 µL0.01%
10 mM10 µM1:1,0001 µL999 µL0.1%
10 mM50 µM1:2005 µL995 µL0.5%
10 mM100 µM1:10010 µL990 µL1.0%

Caution: Final DMSO concentrations above 0.5% may induce cellular effects and should be carefully controlled for[6].

5. Mechanism of Action and Signaling Pathways

This compound, as a rotenoid, is expected to primarily target the mitochondrial electron transport chain.

  • Inhibition of Complex I: The primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain[2]. This inhibition blocks the transfer of electrons from NADH to ubiquinone, disrupting the proton gradient across the inner mitochondrial membrane.

  • Consequences of Complex I Inhibition:

    • Decreased ATP Synthesis: The disruption of the proton gradient leads to a significant reduction in ATP production.

    • Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain results in the leakage of electrons and the subsequent formation of superoxide (B77818) radicals and other ROS.

    • Induction of Apoptosis: The combination of ATP depletion and oxidative stress can trigger the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.

Rotenoids have been shown to possess anti-cancer, antioxidant, and anti-inflammatory properties and can influence cell cycle checkpoints[3]. The specific signaling pathways modulated by this compound may vary depending on the cell type and experimental conditions.

6. Visualizations

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment A Weigh this compound Powder B Dissolve in DMSO A->B C Vortex to Mix B->C D Aliquot and Store at -80°C C->D E Thaw Stock Solution D->E Start Experiment F Prepare Working Dilutions in Culture Medium E->F G Treat Cells F->G H Incubate for a Defined Period G->H I Perform Downstream Assays H->I

Caption: Experimental workflow for preparing and using this compound in cell culture.

G cluster_mito Mitochondrion cluster_cell Cellular Response A This compound B Complex I (NADH Dehydrogenase) A->B Inhibits C Electron Transport Chain B->C Disrupts E Reactive Oxygen Species (ROS) B->E Increases D ATP Synthesis C->D Decreases F Cytochrome c Release C->F Induces G Oxidative Stress E->G H Apoptosis F->H G->H J Inhibition of Proliferation H->J I Cell Cycle Arrest I->J

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for the Quantification of 12a-Hydroxydalpanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

To date, no specific, validated analytical methods for the quantification of 12a-Hydroxydalpanol in biological samples have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for structurally similar compounds, specifically rotenoids, and are intended to serve as a comprehensive template.[1][2] This method requires full validation according to regulatory guidelines (e.g., FDA and EMA) before implementation in a clinical or research setting. [3][4][5]

Introduction

This compound is a naturally occurring compound with potential pharmacological activities. To support pharmacokinetic, toxicokinetic, and drug metabolism studies, a robust and sensitive bioanalytical method for its quantification in biological matrices is essential. This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation plan based on regulatory guidelines.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the recommended technique for quantifying this compound due to its high selectivity, sensitivity, and applicability to complex biological matrices.

Principle

The method involves the extraction of this compound and an appropriate internal standard (IS) from plasma samples, followed by chromatographic separation on a reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS) - a structurally similar compound not present in the biological matrix (e.g., a stable isotope-labeled this compound or a related rotenoid)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) methanol:water mixture.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.

Sample Preparation (Solid Phase Extraction)

This protocol is adapted from methods used for similar compounds and aims to remove proteins and other interfering substances from the plasma sample.

  • Pre-treatment: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Sample_Preparation_Workflow plasma Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 load_sample Load Sample vortex1->load_sample spe_cartridge Conditioned SPE Cartridge spe_cartridge->load_sample wash_cartridge Wash (5% Methanol) load_sample->wash_cartridge elute_analytes Elute (Methanol) wash_cartridge->elute_analytes evaporate Evaporate to Dryness elute_analytes->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Conditions

The following are suggested starting conditions and will require optimization.

Table 1: Proposed Chromatographic Conditions

ParameterSuggested Condition
HPLC System Agilent 1290 Infinity LC or equivalent
Column Zorbax EclipsePlus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Proposed Mass Spectrometric Conditions

ParameterSuggested Condition
Mass Spectrometer Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of this compound and IS

Bioanalytical Method Validation

The method must be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.

Bioanalytical_Method_Validation validation Bioanalytical Method Validation selectivity Selectivity & Specificity validation->selectivity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision calibration_curve Calibration Curve (Linearity & Range) validation->calibration_curve lloq Lower Limit of Quantification (LLOQ) validation->lloq recovery Extraction Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability (Freeze-thaw, bench-top, long-term, stock solution) validation->stability

Caption: Key parameters for bioanalytical method validation.

Summary of Hypothetical Validation Data

The following tables present hypothetical data that would be expected from a validated method.

Table 3: Hypothetical Calibration Curve Parameters

ParameterAcceptance CriteriaHypothetical Result
Linearity Range -1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Accuracy of Back-calculated Concentrations ±15% (±20% at LLOQ)Within limits

Table 4: Hypothetical Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1< 20%± 20%< 20%± 20%
Low 3< 15%± 15%< 15%± 15%
Medium 100< 15%± 15%< 15%± 15%
High 800< 15%± 15%< 15%± 15%

Table 5: Hypothetical Stability Data

Stability ConditionDurationAcceptance CriteriaHypothetical Result
Bench-top (Room Temp) 8 hours± 15% of nominalStable
Freeze-thaw Cycles 3 cycles± 15% of nominalStable
Long-term (-80°C) 90 days± 15% of nominalStable
Stock Solution (4°C) 30 days± 10% of nominalStable

Conclusion

The proposed LC-MS/MS method provides a robust framework for the quantification of this compound in human plasma. The detailed protocols for sample preparation and analysis, along with the comprehensive validation plan, offer a clear path for establishing a reliable bioanalytical method. Successful validation of this method will enable its application in various stages of drug development, providing critical data for pharmacokinetic and other related studies. It is imperative to reiterate that the specific parameters outlined herein are starting points and will require optimization and rigorous validation for this particular analyte.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 12a-Hydroxydalpanol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 12a-Hydroxydalpanol extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a rotenoid, a class of naturally occurring isoflavonoids known for their cytotoxic properties, making them of interest for cancer research.[1] It has been isolated from plants of the Leguminosae family, particularly from species such as Amorpha fruticosa and Millettia pachycarpa.

Q2: What are the general methods for extracting this compound?

A2: The extraction of this compound, like other rotenoids, typically involves solvent extraction from the plant material (e.g., roots, leaves). Common methods include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can offer improved efficiency and reduced extraction times.

Q3: Which solvents are most effective for this compound extraction?

A3: The choice of solvent is critical and depends on the specific isoflavonoid's polarity. A sequential extraction with solvents of increasing polarity is often employed. For rotenoids, a common approach involves initial extraction with a nonpolar solvent like hexane (B92381) to remove lipids, followed by extraction with more polar solvents such as ethyl acetate (B1210297), acetone, or methanol (B129727) to isolate the target compounds.[2][3]

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a common and effective method for the quantification of this compound and other flavonoids.[4] This technique allows for the separation and quantification of individual compounds in a complex mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low or No Yield of this compound

  • Possible Cause: Incorrect plant material or low concentration of the target compound in the plant.

    • Solution: Verify the botanical identity of the plant material. The concentration of secondary metabolites can vary depending on the plant's age, geographical source, and harvesting time.

  • Possible Cause: Inefficient extraction solvent.

    • Solution: The polarity of the extraction solvent is crucial. For rotenoids, a sequential extraction starting with a non-polar solvent (e.g., hexane) to remove fats and waxes, followed by a medium-polarity solvent (e.g., ethyl acetate or chloroform) and then a polar solvent (e.g., methanol or ethanol) can be effective.

  • Possible Cause: Inadequate particle size of the plant material.

    • Solution: Grinding the dried plant material to a fine powder increases the surface area for solvent penetration and can significantly improve extraction efficiency.

  • Possible Cause: Insufficient extraction time or temperature.

    • Solution: Ensure the extraction time is adequate for the chosen method. For maceration, this could be several hours to days. For Soxhlet extraction, several hours are typical. While increased temperature can improve extraction, excessive heat can lead to the degradation of thermolabile compounds like rotenoids.

Problem 2: Presence of Impurities in the Final Product

  • Possible Cause: Co-extraction of other compounds with similar polarity.

    • Solution: Employ further purification steps after the initial extraction. Column chromatography using silica (B1680970) gel or Sephadex is a standard method for separating compounds based on their polarity. A gradient elution with a solvent system like hexane-ethyl acetate is often effective.

  • Possible Cause: Incomplete removal of non-target compounds.

    • Solution: An initial wash of the crude extract with a non-polar solvent can help remove oils and pigments. Liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol/water) can also be used to separate compounds based on their differential solubility.

Problem 3: Degradation of this compound during Extraction/Purification

  • Possible Cause: Exposure to high temperatures.

    • Solution: Rotenoids can be sensitive to heat. When using methods like Soxhlet extraction or rotary evaporation, it is advisable to use the lowest possible temperature that allows for efficient extraction or solvent removal.

  • Possible Cause: Exposure to light.

    • Solution: Rotenoids can also be light-sensitive. It is good practice to protect the extracts from direct light by using amber glassware or covering the apparatus with aluminum foil.

  • Possible Cause: Inappropriate pH.

    • Solution: Drastic changes in pH can lead to the degradation of isoflavonoids. It is generally recommended to work under neutral or slightly acidic conditions.

Data on Extraction Parameters

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the general effects of key parameters on isoflavonoid (B1168493) and rotenoid extraction yields, which can be used as a guide for optimization.

ParameterEffect on YieldRecommendations for this compound
Solvent Polarity Highly significant. The yield is maximized when the solvent polarity matches that of the target compound.Employ a sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
Temperature Generally, an increase in temperature enhances extraction efficiency up to a certain point.Use moderate temperatures (e.g., 40-60°C) to avoid potential degradation of the thermolabile this compound.
Extraction Time Yield increases with time, but prolonged exposure can lead to degradation.Optimize the extraction time for your chosen method. For maceration, 24-48 hours is a common starting point.
Particle Size Smaller particle size increases the surface area and improves extraction efficiency.Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
Solid-to-Solvent Ratio A higher solvent volume can improve extraction but may lead to more dilute extracts.A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (g/mL).
Agitation Stirring or shaking increases the interaction between the solvent and the plant material, improving yield.Agitate the mixture continuously during extraction.

Experimental Protocols

Generalized Protocol for Extraction and Isolation of this compound

This protocol is a generalized procedure based on common methods for rotenoid isolation. Optimization may be required depending on the specific plant material and equipment.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots of Millettia pachycarpa) at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material into a fine powder.

  • Initial Extraction:

    • Macerate the powdered plant material in n-hexane for 24-48 hours with continuous stirring to remove non-polar compounds.

    • Filter the mixture and discard the hexane extract.

    • Air-dry the plant residue.

  • Extraction of this compound:

    • Extract the defatted plant material with ethyl acetate at room temperature for 24-48 hours with continuous stirring. Repeat this step 2-3 times.

    • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Purification by Column Chromatography:

    • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or a mixture of hexane and ethyl acetate).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualizing under UV light.

    • Combine the fractions containing the compound of interest (based on TLC analysis against a standard, if available).

  • Final Purification:

    • Further purify the combined fractions using preparative HPLC or recrystallization from a suitable solvent system to obtain pure this compound.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Millettia pachycarpa roots) drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding defatting Defatting with n-Hexane grinding->defatting extraction Extraction with Ethyl Acetate defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purified_fractions Combined Purified Fractions fraction_collection->purified_fractions final_purification Final Purification (Prep-HPLC/Recrystallization) purified_fractions->final_purification final_product Pure this compound final_purification->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

rotenoid_biosynthesis shikimic_acid_pathway Shikimic Acid Pathway phenylalanine L-Phenylalanine shikimic_acid_pathway->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa chalcone Chalcone coumaroyl_coa->chalcone flavanone Flavanone chalcone->flavanone isoflavone Isoflavone (e.g., Daidzein) flavanone->isoflavone isoflavonoid_pathway Isoflavonoid Pathway isoflavone->isoflavonoid_pathway pterocarpan Pterocarpan isoflavonoid_pathway->pterocarpan rotenoid_precursor Rotenoid Precursor pterocarpan->rotenoid_precursor rotenone Rotenone rotenoid_precursor->rotenone hydroxydalpanol This compound rotenone->hydroxydalpanol Hydroxylation

Caption: Simplified biosynthetic pathway of rotenoids, including this compound.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 12a-Hydroxydalpanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 12a-Hydroxydalpanol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a rotenoid, a class of naturally occurring compounds investigated for their cytotoxic properties against various cancer cell lines.[1][2] Like many hydrophobic molecules, this compound has poor aqueous solubility, which can pose a significant challenge for in vitro studies that typically use aqueous-based cell culture media.[3][4][5] Inadequate dissolution can lead to inaccurate and irreproducible experimental results.

Q2: In which organic solvents is this compound soluble?

A2: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For in vitro applications, DMSO is the most commonly used solvent for initial stock solutions.

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity and off-target effects. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your cell culture medium to the final desired concentration.

  • Use a Co-solvent: In some cases, using a co-solvent system can improve solubility. For example, a mixture of DMSO and ethanol (B145695) or polyethylene (B3416737) glycol (PEG) might be effective.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.

  • Formulation with Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in the solubilization of hydrophobic compounds.

Q5: Are there any alternative methods to improve the solubility of this compound without using organic solvents?

A5: While challenging, some solvent-free approaches can be explored:

  • Nanosuspensions: Creating a nanosuspension of this compound can increase its surface area and dissolution rate in aqueous media. This typically requires specialized equipment for high-pressure homogenization or milling.

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or other lipid-based delivery systems can improve its compatibility with aqueous environments.

Troubleshooting Guide

Issue 1: Variability in Experimental Results
  • Possible Cause: Inconsistent solubility or precipitation of this compound between experiments.

  • Solution:

    • Always prepare fresh dilutions of this compound from a stock solution for each experiment.

    • Visually inspect the final solution for any signs of precipitation before adding it to the cells.

    • Vortex the solution thoroughly immediately before use.

    • Consider using a solubility-enhancing technique consistently across all experiments.

Issue 2: Low Potency or Lack of Expected Biological Activity
  • Possible Cause: The actual concentration of solubilized this compound is lower than the nominal concentration due to poor solubility.

  • Solution:

    • Attempt to increase the solubility using the methods described in the FAQs (e.g., co-solvents, cyclodextrins).

    • If possible, quantify the concentration of this compound in your final working solution using an appropriate analytical method like HPLC.

Issue 3: Observed Cellular Toxicity in Vehicle Control Group
  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or death.

  • Solution:

    • Perform a dose-response experiment to determine the maximum tolerable concentration of the solvent for your specific cell line.

    • Ensure the final solvent concentration is well below this toxic threshold in all experimental groups.

Quantitative Data Summary

Solvent/ExcipientRecommended Starting Concentration in Final MediumKey Considerations
DMSO≤ 0.1% (v/v)Common choice for initial stock solutions.
Ethanol≤ 0.5% (v/v)Can be used as a co-solvent with DMSO.
Polyethylene Glycol (PEG 300/400)≤ 1% (v/v)A less toxic co-solvent option.
Cyclodextrins (e.g., HP-β-CD)1-10 mMCan significantly improve aqueous solubility.
Tween® 800.01-0.1% (v/v)A non-ionic surfactant to prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for In Vitro Assays
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.

  • It is recommended to perform an intermediate dilution step in the medium before the final dilution to minimize the risk of precipitation.

  • Vortex each dilution thoroughly before adding it to your cell culture plates.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue (Precipitation/Low Activity) check_stock 1. Prepare High-Concentration Stock in 100% DMSO start->check_stock dilute 2. Dilute Serially in Aqueous Medium check_stock->dilute observe 3. Observe for Precipitation dilute->observe no_precip Proceed with Experiment observe->no_precip No precip Precipitation Occurs observe->precip Yes troubleshoot 4. Implement Solubility Enhancement Strategy precip->troubleshoot cosolvent Use Co-solvent (e.g., Ethanol, PEG) troubleshoot->cosolvent cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin surfactant Use Surfactant (e.g., Tween® 80) troubleshoot->surfactant re_evaluate 5. Re-evaluate in Medium cosolvent->re_evaluate cyclodextrin->re_evaluate surfactant->re_evaluate success Optimized Protocol re_evaluate->success No Precipitation fail Consult Literature for Alternative Formulations re_evaluate->fail Precipitation Persists

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway Hypothesized Signaling Pathway of this compound hydroxydalpanol This compound complex_i Mitochondrial Complex I hydroxydalpanol->complex_i Inhibition ros Increased ROS complex_i->ros Leads to m_tor mTOR Signaling Pathway ros->m_tor Inhibition proliferation Cell Proliferation m_tor->proliferation Inhibition apoptosis Apoptosis m_tor->apoptosis Induction

Caption: Hypothesized signaling pathway of this compound.

References

Optimizing dosage of 12a-Hydroxydalpanol for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of novel compounds, such as 12a-Hydroxydalpanol, for in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: I am working with a new compound, this compound, and have no preliminary data. Where do I start with determining the dosage for a cytotoxicity assay?

A1: For a novel compound with unknown cytotoxic potential, it is crucial to start with a broad range of concentrations to determine an effective dose range. A common strategy is to perform a dose-response experiment using serial dilutions over a wide logarithmic scale, for instance, from 1 nM to 100 µM.[1] This initial screening will help identify a narrower, more effective concentration range for subsequent, more detailed experiments to determine key parameters like the half-maximal inhibitory concentration (IC50).

Q2: How long should I incubate the cells with this compound?

A2: The optimal incubation time is dependent on the cell line and the expected mechanism of action of the compound. For initial cytotoxicity screening, a common starting point is a 24 to 72-hour incubation period.[1] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.

Q3: My results are not reproducible between experiments. What are the common causes?

A3: Lack of reproducibility can stem from several factors, including variability in cell culture conditions, inconsistencies in reagent preparation, or subtle changes in the experimental timeline.[2] Ensure consistent cell seeding density, prepare fresh reagents when possible, and adhere strictly to the established experimental protocol.[2][3]

Q4: I am observing high background absorbance in my colorimetric assay. What could be the cause?

A4: High background absorbance can be caused by components in the cell culture medium.[3] For instance, phenol (B47542) red in the medium can interfere with absorbance readings in assays like the MTT assay.[2] Using a phenol red-free medium during the assay incubation step can help mitigate this issue.[2] Additionally, a media-only control is essential to determine background absorbance.[2]

Q5: What is the difference between a cell viability assay and a cytotoxicity assay?

A5: While often used interchangeably, they measure different aspects of cell health. Cell viability assays measure markers of healthy, metabolically active cells (e.g., ATP levels, metabolic activity).[4][5] Cytotoxicity assays, on the other hand, measure markers of cell death or damage, such as loss of membrane integrity (e.g., LDH release).[4]

Troubleshooting Guide

Unanticipated results are a common challenge in cytotoxicity assays. The following table provides a guide to common problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or no signal in an ATP-based assay - Low cell number- Rapid ATP degradation- Inefficient cell lysis- Ensure a sufficient number of viable cells are seeded.- Use a lysis buffer that effectively inactivates ATPases and work quickly, keeping samples on ice.[2]- Increase lysis time to 5-10 minutes with mixing.[2]
Inconsistent results between replicate wells - Uneven cell seeding- Inconsistent drug concentration- "Edge effects" in the microplate- Ensure thorough mixing of the cell suspension before and during seeding.- Mix the drug-containing medium well before adding it to the wells.[1]- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.[1]
Precipitation of the test compound in the culture medium - Poor solubility of the compound at the tested concentration.- Visually inspect wells for any precipitate after adding the compound.[1]- Try a lower concentration or a different solvent system for the final dilution.[1]- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity.[1]
High variability in MTT assay results - Incomplete formazan (B1609692) solubilization- Interference from the test compound- Use an appropriate solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) and mix thoroughly to dissolve the formazan crystals.[2]- Run a control to check if the compound itself reacts with MTT.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan product.[6]

Materials:

  • 96-well plates

  • Cell culture medium (phenol red-free recommended for this assay)

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged membranes.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Data Presentation

Table 1: Example Dose-Response Data for this compound (MTT Assay)
Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.21 ± 0.0796.8
11.05 ± 0.0684.0
100.63 ± 0.0450.4
500.25 ± 0.0320.0
1000.11 ± 0.028.8
Table 2: Summary of IC50 Values at Different Incubation Times
Incubation TimeIC50 (µM)
24 hours15.2
48 hours9.8
72 hours5.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Optimization start Start: Novel Compound (this compound) cell_culture Cell Line Selection & Culture start->cell_culture stock_prep Prepare Compound Stock Solution cell_culture->stock_prep dose_range Broad Dose-Range Finding (e.g., 1 nM - 100 µM) stock_prep->dose_range incubation Incubate (24, 48, 72h) dose_range->incubation viability_assay Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH) incubation->viability_assay readout Measure Signal (Absorbance/Fluorescence) viability_assay->readout data_analysis Calculate % Viability/Cytotoxicity readout->data_analysis ic50 Determine IC50 Value data_analysis->ic50 narrow_dose Narrow Dose-Range Experiment ic50->narrow_dose Refine end Optimized Dosage Protocol ic50->end Finalize narrow_dose->incubation troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Solutions start Inconsistent or Unexpected Results check_reproducibility High Well-to-Well Variability? start->check_reproducibility check_signal Signal Too High/Low? start->check_signal check_controls Controls Failed? start->check_controls solution_seeding Optimize Cell Seeding Density & Technique check_reproducibility->solution_seeding Yes solution_assay Validate Assay Parameters (e.g., Incubation Time) check_signal->solution_assay Yes solution_reagents Check Reagent Prep & Expiration check_controls->solution_reagents Yes solution_seeding->solution_reagents solution_compound Check Compound Solubility & Stability solution_reagents->solution_compound solution_assay->solution_compound hypothetical_pathway cluster_cell Cellular Processes cluster_outcome Cellular Outcome compound This compound membrane Cell Membrane Integrity compound->membrane Direct Damage metabolism Mitochondrial Metabolism compound->metabolism dna DNA Damage compound->dna necrosis Necrosis membrane->necrosis apoptosis Apoptosis metabolism->apoptosis caspase Caspase Activation caspase->apoptosis dna->caspase

References

Troubleshooting inconsistent results in 12a-Hydroxydalpanol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12a-Hydroxydalpanol. Our aim is to help you address common challenges and inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a novel natural product, classified as a rotenoid. Rotenoids are a class of compounds known for their insecticidal and potential pharmacological properties. Research into this compound is exploratory, with a focus on its potential as a lead compound in drug discovery, particularly in areas of neuroprotection and oncology.

Q2: What are the most common causes of inconsistent results in this compound experiments?

A2: Inconsistencies in experimental outcomes with this compound can stem from several factors, including:

  • Sample Purity and Stability: Degradation or contamination of the compound.

  • Extraction and Isolation Variability: Differences in extraction efficiency and chromatographic separation.

  • Experimental Protocol Deviations: Minor changes in reaction conditions, cell culture techniques, or assay procedures.

  • Reagent Quality: Variability in solvents, media, and other chemical reagents.

  • Equipment Calibration: Inaccurate measurements from improperly calibrated instruments.

Q3: How should this compound be stored to ensure its stability?

A3: As a complex natural product, this compound is susceptible to degradation from light, heat, and oxidation. For optimal stability, it should be stored as a dry powder at -20°C or lower, in a tightly sealed, amber vial. If in solution, use fresh or store at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your experiments.

Issue 1: Inconsistent Yield of this compound During Extraction and Isolation

Q: We are experiencing significant batch-to-batch variation in the yield of this compound from our natural source. What could be the cause?

A: This is a common challenge in natural product isolation. The variation can be attributed to the source material, extraction process, or purification steps.

Troubleshooting Steps:

  • Standardize Source Material: Ensure the plant material is harvested at the same developmental stage and from the same location. The chemical composition of plants can vary with season, geography, and age.

  • Optimize Extraction Protocol: The choice of solvent and extraction method is critical.[1][2][3] See the detailed protocol below for a recommended starting point.

  • Monitor Extraction Efficiency: Use a small sample for analytical HPLC to quantify the amount of this compound in the crude extract before proceeding with large-scale purification.

  • Refine Chromatographic Separation: Inconsistent separation can lead to loss of product. Standardize your column chromatography and HPLC methods.

Solvent SystemExtraction MethodTemperature (°C)Yield (mg/100g of dry material)Purity by HPLC (%)
100% Methanol (B129727)Maceration2515.2 ± 2.175
80% Methanol / 20% WaterSonication4022.5 ± 1.582
100% Ethyl AcetateSoxhlet6018.9 ± 3.485
100% DichloromethaneMaceration2512.1 ± 2.878

Data are presented as mean ± standard deviation from n=3 independent extractions.

  • Extraction:

    • Grind 100g of dried and powdered source material.

    • Suspend the powder in 1L of 80% methanol/20% water.

    • Sonication for 1 hour at 40°C.

    • Filter the extract and concentrate under reduced pressure to obtain the crude extract.

  • Column Chromatography:

    • Pre-adsorb the crude extract onto silica (B1680970) gel.

    • Load onto a silica gel column (230-400 mesh).

    • Elute with a gradient of hexane (B92381) to ethyl acetate.

    • Collect fractions and monitor by TLC or analytical HPLC.

  • Preparative HPLC:

    • Pool fractions containing this compound.

    • Purify using a C18 preparative HPLC column with an isocratic mobile phase of methanol and water.

G Start Plant Material Collection & Preparation Extraction Extraction (e.g., Sonication with 80% MeOH) Start->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Crude_Extract Crude Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS, etc.) Pure_Compound->Characterization

Caption: General workflow for the isolation of this compound.

Issue 2: Inconsistent Purity and Peak Tailing in HPLC Analysis

Q: Our HPLC analysis of this compound shows inconsistent peak shapes, often with significant tailing. How can we improve our results?

A: Peak tailing in HPLC can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: If this compound has acidic or basic functional groups, the pH of the mobile phase can affect peak shape. Try adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).

  • Reduce Sample Concentration: Column overload can lead to peak distortion. Try injecting a more dilute sample.

  • Evaluate Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent, or if the problem persists, replace the column.

  • Consider a Different Stationary Phase: If secondary interactions are suspected, a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may provide better peak symmetry.

G Start Inconsistent HPLC Peak Shape Check_Mobile_Phase Is Mobile Phase pH Optimized? Start->Check_Mobile_Phase Adjust_pH Adjust pH with Additive (e.g., 0.1% TFA) Check_Mobile_Phase->Adjust_pH No Check_Concentration Is Sample Concentration Too High? Check_Mobile_Phase->Check_Concentration Yes Adjust_pH->Check_Concentration Dilute_Sample Dilute Sample and Re-inject Check_Concentration->Dilute_Sample Yes Check_Column Is Column Old or Contaminated? Check_Concentration->Check_Column No Dilute_Sample->Check_Column Flush_Column Flush or Replace Column Check_Column->Flush_Column Yes Consider_New_Column Consider Different Stationary Phase Check_Column->Consider_New_Column No Good_Peak Symmetrical Peak Achieved Flush_Column->Good_Peak Consider_New_Column->Good_Peak G Compound This compound Receptor Cell Surface Receptor Compound->Receptor ROS Mitochondrial ROS Production Receptor->ROS inhibits MAPK_Pathway MAPK Signaling (p38/JNK) ROS->MAPK_Pathway AP1 AP-1 Activation MAPK_Pathway->AP1 Gene_Expression Gene Expression (e.g., Pro-apoptotic genes) AP1->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

References

How to enhance the stability of 12a-Hydroxydalpanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 12a-Hydroxydalpanol in solution. The following information is based on established principles for stabilizing flavonoids and related rotenoid compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a rapid decrease in concentration. What are the likely causes?

A1: The degradation of this compound in solution can be attributed to several factors, including pH, exposure to light, elevated temperature, and oxidative stress. Like many flavonoids, this compound is susceptible to hydrolysis and oxidation, particularly at neutral to alkaline pH.

Q2: What is the optimal pH range for storing this compound solutions?

A2: Generally, acidic conditions enhance the stability of flavonoids.[1] It is recommended to maintain the pH of your this compound solution in the range of 3.0 to 5.0 to minimize degradation.

Q3: Are there any chemical modifications that can improve the stability of this compound?

A3: Chemical modifications such as glycosylation, methylation, or acylation have been shown to improve the stability of other flavonoids.[2] These modifications can protect the hydroxyl groups that are susceptible to oxidation. However, any modification will alter the compound's biological activity and requires careful consideration and testing.

Q4: Can excipients be used to stabilize this compound in solution?

A4: Yes, certain excipients can enhance stability. Polysaccharides have been shown to form inclusion complexes with flavonoids, which can protect them from degradation.[3] Surfactants like polysorbate 80 may also improve both solubility and stability.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in aqueous solution Low aqueous solubility of this compound.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol).- Use solubilizing agents such as cyclodextrins or surfactants.- Adjust the pH to a more acidic range.
Discoloration of the solution (e.g., turning yellow/brown) Oxidative degradation.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT).- Protect the solution from light by using amber vials.
Inconsistent results in biological assays Degradation of the compound during the experiment.- Prepare fresh solutions before each experiment.- Include a stability assessment of this compound under your specific assay conditions (e.g., temperature, media).- Consider using a stabilized formulation if degradation is significant.
Loss of compound after filtration Adsorption to the filter membrane.- Use low-protein-binding filter materials (e.g., PVDF or PTFE).- Pre-saturate the filter with the solution before collecting the filtrate.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of this compound

Objective: To determine the optimal pH for the stability of this compound in solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-citrate buffers (pH 3.0, 5.0, 7.0, 9.0)

  • HPLC system with a C18 column

  • Incubator

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In separate amber vials, dilute the stock solution to a final concentration of 100 µM in each of the phosphate-citrate buffers (pH 3.0, 5.0, 7.0, and 9.0).

  • Immediately after preparation (t=0), take an aliquot from each buffer solution and analyze the concentration of this compound by HPLC.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.

Data Presentation:

Table 1: Effect of pH on the Stability of this compound at 25°C

Time (hours) % Remaining (pH 3.0) % Remaining (pH 5.0) % Remaining (pH 7.0) % Remaining (pH 9.0)
0100100100100
199.598.292.175.3
299.196.585.658.1
498.293.173.434.9
896.587.254.812.2
2490.375.920.1< 1
Protocol 2: Evaluation of Polysaccharide-Based Stabilization

Objective: To assess the stabilizing effect of polysaccharides on this compound in an aqueous solution.

Materials:

  • This compound

  • Polysaccharide (e.g., Gum Arabic, Xanthan Gum)

  • Buffer solution at a slightly degradative pH (e.g., pH 7.0)

  • HPLC system with a C18 column

  • Incubator

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare two sets of solutions in the pH 7.0 buffer with a final this compound concentration of 100 µM:

    • Set A: Control (no polysaccharide)

    • Set B: With 1% (w/v) polysaccharide

  • Analyze the initial concentration (t=0) for both sets using HPLC.

  • Incubate the solutions at an accelerated degradation temperature (e.g., 50°C).

  • Analyze the concentration of this compound in both sets at regular intervals.

Data Presentation:

Table 2: Stabilizing Effect of 1% Gum Arabic on this compound at 50°C, pH 7.0

Time (hours) % Remaining (Control) % Remaining (with Gum Arabic)
0100100
185.495.1
272.990.3
453.181.7
828.266.8

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experimental Conditions cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solution (this compound in DMSO) pH Vary pH (3.0, 5.0, 7.0, 9.0) Stock->pH Temp Vary Temperature (4°C, 25°C, 37°C) Stock->Temp Light Light vs. Dark Stock->Light Excipients Add Stabilizers (e.g., Polysaccharides) Stock->Excipients HPLC HPLC Analysis pH->HPLC Temp->HPLC Light->HPLC Excipients->HPLC Data Calculate % Remaining HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics

Caption: Workflow for assessing the stability of this compound.

Stabilization_Mechanisms cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies Compound This compound (Susceptible) Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis Compound->Hydrolysis Photodegradation Photodegradation Compound->Photodegradation Acidic_pH Acidic pH (Reduces Ionization) Acidic_pH->Compound Antioxidants Antioxidants (Scavenge Free Radicals) Antioxidants->Compound Inclusion_Complex Inclusion Complex (e.g., with Polysaccharides) Inclusion_Complex->Compound Light_Protection Light Protection (Amber Vials) Light_Protection->Compound

References

Addressing off-target effects of 12a-Hydroxydalpanol in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of 12a-Hydroxydalpanol in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: this compound is a member of the rotenoid family of compounds. Rotenoids are well-established inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1] Inhibition of this complex disrupts cellular respiration and ATP production. While this is the primary mechanism of action for many rotenoids, it's crucial to consider and investigate potential off-target effects in your specific experimental model.

Q2: I'm observing higher cytotoxicity than expected based on published IC50 values. What could be the cause?

A2: Several factors could contribute to this discrepancy:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to mitochondrial inhibitors. Cells that are highly dependent on oxidative phosphorylation may be more susceptible.

  • Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to increased cytotoxicity.[1][2]

  • Compound Stability: The stability of the compound in your specific cell culture medium and conditions can affect its active concentration over time.

  • Experimental Conditions: Factors such as cell density, passage number, and media components can influence cellular responses.

Q3: How can I begin to investigate potential off-target effects of this compound?

A3: A systematic approach is recommended. Start by confirming the on-target effect in your system. Then, utilize broad-spectrum assays to identify unexpected cellular changes. Key initial steps include:

  • Confirm Mitochondrial Complex I Inhibition: Measure mitochondrial respiration rates (e.g., using a Seahorse analyzer) or complex I enzymatic activity in the presence of this compound.

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 for cytotoxicity in your specific cell line.

  • Phenotypic Screening: Use high-content imaging or other phenotypic assays to screen for unexpected morphological or functional changes in the cells.

  • Proteomic or Transcriptomic Profiling: Employ unbiased "omics" approaches to identify changes in protein expression or gene transcription that are not directly related to mitochondrial inhibition.

Troubleshooting Guides

Issue 1: Unexpected Cell Morphology Changes or Apoptosis Induction at Low Concentrations

You observe significant changes in cell morphology (e.g., membrane blebbing, cell shrinkage) or markers of apoptosis (e.g., caspase-3/7 activation) at concentrations that should only elicit a mild inhibition of proliferation.

Possible Cause: Off-target kinase inhibition or activation of stress-related pathways.

Troubleshooting Workflow:

A Start: Unexpected Apoptosis Observed B Perform Caspase-3/7 Assay across a dose range A->B C Is apoptosis confirmed at low concentrations? B->C D Perform Kinase Inhibition Profiling Assay C->D Yes H No significant apoptosis at low concentrations C->H No E Analyze for inhibition of known pro-survival kinases (e.g., Akt, ERK) D->E F Western Blot for key apoptosis and survival pathway proteins E->F G Hypothesize off-target kinase involvement F->G J End G->J I Re-evaluate on-target mitochondrial toxicity H->I I->J

Caption: Troubleshooting workflow for unexpected apoptosis.

Experimental Protocol: Kinase Inhibition Profiling

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service or an in-house platform with a panel of purified kinases. Add the kinase, substrate, and ATP to the wells of a microplate.

  • Compound Addition: Add the this compound dilutions to the assay wells. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase.

  • Incubation: Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. Read the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound.

Data Presentation: Hypothetical Kinase Profiling Results

Kinase Target% Inhibition at 1 µM this compound% Inhibition at 10 µM this compound
Mitochondrial Complex I (On-target)85%98%
Akt15%15%
ERK28%20%
Kinase X (Off-target) 60% 92%
JNK110%25%
Issue 2: Altered Gene Expression Unrelated to Mitochondrial Function

Transcriptomic analysis (e.g., RNA-seq) reveals significant changes in the expression of genes involved in pathways not directly linked to cellular respiration, such as inflammation or DNA repair.

Possible Cause: Interaction with transcription factors or other nuclear proteins.

Troubleshooting Workflow:

A Start: Unexpected Gene Expression Changes B Validate RNA-seq data with qRT-PCR for key genes A->B C Is the gene expression change confirmed? B->C D Perform Cellular Thermal Shift Assay (CETSA) C->D Yes H No confirmation with qRT-PCR C->H No E Identify proteins with altered thermal stability D->E F Does the identified protein have a known role in transcription? E->F G Hypothesize direct binding to a nuclear protein F->G Yes I Investigate secondary effects of mitochondrial stress F->I No J End G->J H->I I->J

Caption: Troubleshooting workflow for altered gene expression.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels using Western blotting for a candidate protein or mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve indicates a direct interaction between the compound and the protein.

Data Presentation: Hypothetical CETSA Results for a Nuclear Protein

Temperature (°C)Soluble Protein (Vehicle, % of 40°C)Soluble Protein (10 µM this compound, % of 40°C)
40100%100%
4595%98%
5070%90%
5530%65%
605%20%

Signaling Pathway Diagram

Hypothetical On-Target and Off-Target Effects of this compound

cluster_cell Cell cluster_mito Mitochondrion cluster_cytosol Cytosol / Nucleus HD This compound ComplexI Complex I HD->ComplexI Inhibits (On-Target) KinaseX Kinase X (Off-Target) HD->KinaseX Inhibits (Off-Target) ETC Electron Transport Chain ComplexI->ETC ATP ATP Production ETC->ATP Drives Proliferation Cell Proliferation ATP->Proliferation Supports Apoptosis Apoptosis KinaseX->Apoptosis Suppresses

References

Technical Support Center: Adjusting Experimental Protocols for Different Cancer Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in adjusting their experimental designs for diverse cancer cell types.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cancer cell line for my experiment?

A1: Selecting the appropriate cell line is critical for obtaining reliable and relevant results.[1][2] Key considerations include:

  • Tumor Type and Subtype: Ensure the cell line originates from the cancer type you are studying (e.g., breast, lung, colon) and represents the correct subtype (e.g., luminal A breast cancer, adenocarcinoma of the lung).[2]

  • Genetic Background: Consider the mutation status of key cancer-related genes (e.g., p53, KRAS, EGFR) in the cell line, as this can significantly impact experimental outcomes and drug sensitivity.[3] Databases like the Cancer Cell Line Encyclopedia (CCLE) can provide this information.[3]

  • Growth Characteristics: Match the cell line's doubling time and growth characteristics (adherent vs. suspension) to your experimental timeline and design.

  • Authentication: Always source cell lines from reputable cell banks to ensure their identity and prevent the use of misidentified or cross-contaminated lines.

  • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can alter cellular physiology and impact experimental results.

Q2: Why are my cell viability assay results inconsistent across different cancer cell lines?

A2: Inconsistent results in cell viability assays (e.g., MTT, XTT, MTS) can arise from several factors related to the specific characteristics of each cell line.

  • Metabolic Rate: Different cancer cell lines have varying metabolic rates, which can affect the reduction of tetrazolium salts used in these assays.

  • Cell Seeding Density: The optimal cell seeding density varies significantly between cell lines and is crucial for ensuring logarithmic growth throughout the experiment. Using a suboptimal density can lead to inaccurate viability measurements.

  • Compound Interference: The investigational compound itself may interact with the assay reagents, leading to false positive or negative results. It's important to include "no-cell" controls with the compound to test for this.

  • Incubation Time: The optimal incubation time with both the compound and the assay reagent can differ between cell lines due to variations in their doubling times and metabolic activities.

Q3: How do I adjust my apoptosis assay for adherent versus suspension cancer cells?

A3: The primary difference in apoptosis assays, such as Annexin V staining, for adherent versus suspension cells lies in the cell harvesting method.

  • Suspension Cells: These cells can be directly collected from the culture medium by centrifugation.

  • Adherent Cells: These cells need to be detached from the culture vessel. It is crucial to handle this step gently to avoid inducing necrosis, which can lead to false-positive results.

    • Avoid harsh trypsinization or mechanical scraping, as this can damage the cell membrane.

    • After detachment, it is important to collect both the detached cells and any cells that may have already floated into the supernatant during incubation, as these may be apoptotic.

Q4: My Western blot signal for a specific protein is very weak in one cancer cell line but strong in another. How can I optimize my protocol?

A4: Weak Western blot signals can be due to low protein expression in a particular cell line. Here are some optimization strategies:

  • Increase Protein Load: Increase the amount of total protein loaded onto the gel for the low-expressing cell line. A typical starting point is 20-30 µg, but this can be increased to 50-100 µg.

  • Use a PVDF Membrane: Polyvinylidene fluoride (B91410) (PVDF) membranes have a higher protein binding capacity than nitrocellulose and are recommended for detecting low-abundance proteins.

  • Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal concentrations that maximize signal and minimize background.

  • Choose a Sensitive Detection Reagent: Enhanced chemiluminescence (ECL) substrates are available with varying sensitivities. Use a high-sensitivity substrate for detecting proteins with low expression levels.

  • Enrich Your Sample: Consider techniques like cell fractionation to enrich for the cellular compartment where your protein of interest is located (e.g., nuclear or membrane fractions).

Troubleshooting Guides

Troubleshooting Cell Viability Assays
Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the plate.Ensure the cell suspension is thoroughly mixed before plating. Pipette compounds carefully into the center of the wells. Avoid using the outer wells of the plate for data collection, or fill them with sterile PBS to minimize evaporation.
High background in control wells Reagent degradation, or interference from media components or the test compound.Store assay reagents protected from light and at the recommended temperature. Run "no-cell" controls containing media and the test compound to check for direct reactions with the assay reagent.
Unexpectedly low or high viability readings The compound may be directly interacting with the assay chemistry (e.g., reducing or oxidizing the reagent).Confirm the results with an alternative viability assay that has a different mechanism (e.g., an ATP-based assay if you are using a tetrazolium-based assay).
Troubleshooting Western Blotting
Problem Possible Cause Solution
No or weak signal Low protein expression, inefficient protein transfer, or suboptimal antibody concentrations.Increase the amount of protein loaded. Use a PVDF membrane. Optimize transfer time and antibody dilutions. Use a more sensitive ECL substrate.
High background Insufficient blocking, too high antibody concentration, or inadequate washing.Block the membrane for at least 1 hour at room temperature. Reduce the concentration of the primary and/or secondary antibody. Increase the number and duration of washes.
Non-specific bands Primary or secondary antibody is not specific enough, or protein degradation.Use a more specific primary antibody. Ensure that protease and phosphatase inhibitors are added to your lysis buffer. Run appropriate controls, such as a lysate from a cell line known not to express the protein.

Data Presentation

Table 1: Recommended Seeding Densities for Common Cancer Cell Lines in a 96-Well Plate
Cell LineCancer TypeRecommended Seeding Density (cells/well)
A549 Lung Cancer5,000 - 10,000
MCF7 Breast Cancer5,000 - 10,000
MDA-MB-231 Breast Cancer8,000 - 15,000
HeLa Cervical Cancer4,000 - 8,000
HepG2 Liver Cancer10,000 - 20,000
PC-3 Prostate Cancer5,000 - 10,000
DU145 Prostate Cancer6,000 - 12,000
HT-29 Colon Cancer10,000 - 20,000
HCT116 Colon Cancer5,000 - 10,000
Jurkat Leukemia (Suspension)50,000 - 100,000

Note: These are starting recommendations. The optimal seeding density for each cell line should be determined empirically in your laboratory to ensure logarithmic growth during the experimental period.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at the predetermined optimal density (see Table 1 for starting points) in a final volume of 100 µL per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines based on their metabolic rate.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Materials:

  • Cancer cell lines of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Induce apoptosis in your cells using your desired treatment. Include an untreated control group.

    • For Adherent Cells: Gently trypsinize the cells. Combine the detached cells with the supernatant from the culture dish to collect any floating apoptotic cells.

    • For Suspension Cells: Collect the cells by centrifugation.

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Protocol 3: Western Blotting for Signaling Protein Analysis

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the general steps, with considerations for different cancer cell types.

Materials:

  • Cancer cell lines of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and then lyse them in lysis buffer containing protease and phosphatase inhibitors. The choice of lysis buffer may vary depending on the subcellular localization of the target protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE. The percentage of the acrylamide (B121943) gel should be chosen based on the molecular weight of the target protein.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Imaging:

    • Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different samples.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (Adherent vs. Suspension) treatment Compound Treatment cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blotting treatment->western data_acq Data Acquisition viability->data_acq apoptosis->data_acq western->data_acq quant Quantification & Analysis data_acq->quant pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

References

Technical Support Center: Large-Scale Synthesis of 12a-Hydroxydalpanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 12a-Hydroxydalpanol.

Troubleshooting Guide

This guide addresses specific challenges that may be encountered during the synthesis of this compound, a complex rotenoid. The proposed solutions are based on established synthetic strategies for related natural products.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
SYN-001 Low yield of the core pterocarpan (B192222) skeleton - Inefficient cyclization reaction.- Suboptimal reaction conditions (temperature, catalyst, solvent).- Degradation of starting materials or product.- Screen different Lewis or Brønsted acids for the key cyclization step.- Optimize reaction temperature and time.- Ensure anhydrous conditions if using moisture-sensitive reagents.- Use freshly prepared or purified starting materials.
SYN-002 Poor stereoselectivity (formation of trans-isomer) - Incorrect choice of catalyst or reaction conditions for the cis-fusion.- Epimerization of the desired cis-product.- For the key cyclization, employ directing groups on the substrate to favor the cis-fusion.- Utilize stereoselective reducing agents for ketone reductions if applicable in the synthetic route.- Carefully control the pH during workup and purification to avoid epimerization.
SYN-003 Formation of significant byproducts - Side reactions such as elimination, over-oxidation, or rearrangement.- Presence of impurities in starting materials or reagents.[1][2][3]- Lower the reaction temperature to minimize side reactions.- Use a milder oxidizing or reducing agent.- Purify all starting materials and reagents before use.- Monitor the reaction closely by TLC or HPLC to minimize byproduct formation.
PUR-001 Difficulty in purifying the final product - Co-elution with structurally similar impurities.- Degradation of the product on silica (B1680970) gel.- Employ a multi-step purification strategy, such as a combination of column chromatography (normal and/or reverse-phase) and recrystallization.- Use deactivated silica gel or an alternative stationary phase like alumina.- High-performance liquid chromatography (HPLC) can be effective for separating closely related rotenoids.[4]
SCA-001 Inconsistent results upon scale-up - Inefficient heat transfer in larger reaction vessels.- Poor mixing.- Changes in reaction kinetics at a larger scale.- Use a jacketed reactor for better temperature control.- Employ mechanical stirring to ensure efficient mixing.- Perform a small-scale pilot run to identify potential scale-up issues before committing to a large-scale reaction.

Frequently Asked Questions (FAQs)

1. What is the most critical step in the synthesis of this compound?

The most critical step is the diastereoselective construction of the cis-fused B/C ring system of the pterocarpan core. This is often achieved via an intramolecular cyclization, and achieving high cis-selectivity is paramount for a successful synthesis.[5][6]

2. What are some common impurities encountered in the synthesis of rotenoids like this compound?

Common impurities can include diastereomers (trans-fused isomers), products of over-oxidation or reduction, and unreacted starting materials or intermediates.[1][2][3][7] Byproducts from side reactions, such as dehydration of the 12a-hydroxyl group, can also be a concern.

3. What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly effective. For final purity assessment and characterization, HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) are essential.

4. Are there any specific safety precautions to consider when working with rotenoids?

Yes, rotenoids are known to be toxic and are used as pesticides. It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

5. How can the final product be stored to ensure its stability?

This compound, like other rotenoids, may be sensitive to light and air. It is recommended to store the purified compound as a solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable for long-term storage).

Experimental Protocols

A detailed experimental protocol for a key step in a representative synthesis of a rotenoid core is provided below. This can be adapted for the synthesis of this compound.

Key Step: Diastereoselective Synthesis of the Pterocarpan Core via Intramolecular Cyclization

This procedure is adapted from methodologies for the synthesis of related cis-fused chromene systems.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the appropriate precursor (e.g., a suitably substituted 2-alkenylphenol).

  • Solvent: Anhydrous dichloromethane (B109758) (DCM) is added to dissolve the starting material.

  • Catalyst Addition: The solution is cooled to the desired temperature (e.g., -78°C or 0°C), and the Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, or TiCl₄) is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Quantitative Data (Representative)

The following table provides representative quantitative data for the key cyclization step, based on literature for similar rotenoid syntheses. Actual results may vary depending on the specific substrate and reaction conditions.

Parameter Value
Scale 10 g
Solvent Volume 200 mL
Catalyst Loading 1.2 equivalents
Reaction Temperature 0°C
Reaction Time 4 hours
Typical Yield 75-85%
Purity (after chromatography) >95%

Visualizations

experimental_workflow start Start: Precursor dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst react Monitor Reaction by TLC/HPLC add_catalyst->react quench Quench with NaHCO3 (aq) react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify end End: Purified Core purify->end

Figure 1: Experimental workflow for the key cyclization step.

troubleshooting_logic cluster_stereochem Stereochemistry Issues cluster_byproducts Byproduct Issues start Low Yield or Impurities Detected check_stereochem Check Stereochemistry (cis/trans ratio) start->check_stereochem check_byproducts Identify Byproducts by MS/NMR start->check_byproducts poor_cis_selectivity Poor cis-selectivity check_stereochem->poor_cis_selectivity side_reactions Side Reactions (e.g., elimination) check_byproducts->side_reactions optimize_catalyst Optimize Catalyst/Directing Group poor_cis_selectivity->optimize_catalyst control_workup_ph Control Workup pH poor_cis_selectivity->control_workup_ph lower_temp Lower Reaction Temperature side_reactions->lower_temp milder_reagents Use Milder Reagents side_reactions->milder_reagents

References

Validation & Comparative

Unveiling the Cytotoxic Landscape of Rotenoids: A Comparative Analysis of 12a-Hydroxydalpanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced cytotoxic profiles of novel compounds is paramount. This guide provides a comparative analysis of the cytotoxicity of 12a-Hydroxydalpanol against other well-characterized rotenoids, supported by experimental data and detailed methodologies.

Rotenoids, a class of naturally occurring heterocyclic compounds, have garnered significant interest for their potent biological activities, including insecticidal and potential anticancer properties. Their primary mechanism of action often involves the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This disruption of cellular respiration can lead to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, cell death. This guide focuses on comparing the cytotoxic effects of this compound to other prominent rotenoids like rotenone (B1679576), deguelin (B1683977), tephrosin, and amorphigenin.

Comparative Cytotoxicity of Rotenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (ED50) values for this compound and other selected rotenoids across various cell lines. Lower values indicate higher cytotoxic potency.

CompoundCell LineAssayIC50 / ED50 (µM)Reference
This compound Bovine mitochondrial membranesComplex I Inhibition> 10[1]
RotenonePC12 (rat pheochromocytoma)Cell Viability~0.5 - 1[2]
SH-SY5Y (human neuroblastoma)MTT Assay~0.1 (for 100nM)[3]
LNCaP (prostate cancer)Not specified0.0069[1]
HT-29 (colon adenocarcinoma)Not specified0.3[4]
SW480 (colon adenocarcinoma)CCK-8 Assay< 10
SW620 (colon adenocarcinoma)CCK-8 Assay< 10
DeguelinLNCaP (prostate cancer)Not specified0.0106
TephrosinLNCaP (prostate cancer)Not specified~0.3 - 0.7
AmorphigeninC4-2 (prostate cancer)Cell CountMore potent than Dalpanol
DalpanolC4-2 (prostate cancer)Cell CountLess potent than Amorphigenin
(-)-HydroxyrotenoneHT-29 (colon adenocarcinoma)Not specified0.1
Euchrenone b10A549 (lung cancer)MTT Assay40.3
SW480 (colon adenocarcinoma)MTT Assay39.1
K562 (leukemia)MTT Assay15.1

Note: The cytotoxicity of rotenoids can be highly dependent on the cell line and the specific assay used.

Experimental Protocols

A common method to assess the cytotoxicity of compounds like rotenoids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the rotenoid compounds (e.g., this compound, rotenone, etc.) in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Cell Seeding in 96-well plate cell_culture->plate_cells compound_prep Rotenoid Dilution treatment Incubate with Rotenoids compound_prep->treatment plate_cells->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation_mtt Incubate add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for assessing rotenoid cytotoxicity using the MTT assay.

Rotenoids primarily induce cytotoxicity by inhibiting mitochondrial complex I, which triggers a cascade of events leading to apoptosis, or programmed cell death.

apoptosis_pathway rotenoids Rotenoids (e.g., this compound) complex_i Mitochondrial Complex I rotenoids->complex_i inhibition atp_depletion ATP Depletion complex_i->atp_depletion ros_increase Increased ROS complex_i->ros_increase apoptosis Apoptosis atp_depletion->apoptosis mmp_loss Mitochondrial Membrane Potential Collapse ros_increase->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 caspase_3->apoptosis

Caption: Simplified signaling pathway of rotenoid-induced apoptosis via mitochondrial dysfunction.

Discussion

The available data indicates that the cytotoxic potency of rotenoids varies significantly with their chemical structure and the type of cancer cell line being tested. Rotenone and deguelin generally exhibit high potency with IC50 values in the nanomolar to low micromolar range. Hydroxylated rotenoids, such as tephrosin, have also demonstrated significant cytotoxicity.

While specific cytotoxicity data for this compound in various cell lines is not as extensively documented in the provided search results, its inhibitory effect on mitochondrial complex I, a key mechanism for rotenoid cytotoxicity, has been evaluated. A higher IC50 value for complex I inhibition compared to more potent rotenoids like rotenone and deguelin might suggest a potentially lower cytotoxic profile. However, direct comparative studies using standardized cell-based assays are necessary to definitively determine its cytotoxic potency relative to other rotenoids.

The mechanism of rotenoid-induced cell death is primarily linked to the inhibition of mitochondrial respiration. This leads to a bioenergetic crisis due to ATP depletion and elevated oxidative stress from the accumulation of reactive oxygen species (ROS). This oxidative stress can damage cellular components and trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

References

Validating the In Vivo Anti-Cancer Potential of 12a-Hydroxydalpanol: A Comparative Guide Based on Related Rotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer effects of rotenoids, with a focus on validating the potential of 12a-Hydroxydalpanol. Due to the limited availability of in vivo data for this compound, this document leverages experimental data from closely related and well-studied rotenoids, namely Rotenone and Deguelin, to provide a predictive comparison and guide future in vivo studies.

Executive Summary

Rotenoids, a class of naturally occurring isoflavonoids, have demonstrated significant cytotoxic and chemopreventive activities against various cancer cell lines and in preclinical animal models.[1][2] While direct in vivo anti-cancer studies on this compound are not yet publicly available, its structural similarity to potent rotenoids like Rotenone and Deguelin suggests a promising avenue for cancer research. This guide synthesizes the existing in vivo data for these related compounds to establish a framework for designing and evaluating the anti-cancer efficacy of this compound.

Comparative Analysis of Rotenoid Anti-Cancer Activity

The following table summarizes the available in vivo anti-cancer data for Rotenone and Deguelin, which can serve as a benchmark for future studies on this compound. Information on this compound is limited to in vitro observations.

CompoundAnimal ModelCancer TypeDosage & AdministrationKey Findings & EfficacyCitation
Rotenone MiceMammary TumorsDietary administrationReduced incidence of background mammary tumors.[3]
Rotenone MiceLiver TumorsDietary administrationReduced incidence of background liver tumors.[3]
Deguelin MiceMammary Gland Preneoplastic Lesions10 µg/mL in drinking waterInhibited 100% of pre-neoplastic lesions.[1]
This compound Not ApplicableNot ApplicableNot ApplicableIsolated from Amorpha fruticosa and showed inhibitory effects on Epstein-Barr virus early antigen activation in vitro, suggesting anti-tumor-promoting activity.
12a-beta-Hydroxydalpanol Not ApplicableVarious neoplastic cell linesNot ApplicableDemonstrated cytotoxicity in six neoplastic cell lines.

Signaling Pathways Modulated by Rotenoids

Rotenoids exert their anti-cancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. Understanding these pathways is critical for elucidating the mechanism of action of this compound.

A primary mechanism of action for rotenoids is the inhibition of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain. This disruption of cellular respiration can lead to apoptosis in cancer cells, which often have a higher metabolic rate than normal cells.

Diagram: Proposed Signaling Pathway for Rotenoid-Induced Apoptosis

Rotenoid_Pathway Rotenoids Rotenoids (e.g., this compound) Complex_I Mitochondrial Complex I Rotenoids->Complex_I Inhibition Mito_Dysfunction Mitochondrial Dysfunction Complex_I->Mito_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Mito_Dysfunction->ROS Mito_Dysfunction->Apoptosis

Caption: Proposed mechanism of rotenoid-induced apoptosis via mitochondrial Complex I inhibition.

Experimental Protocols for In Vivo Validation

To validate the anti-cancer effects of this compound in vivo, a series of well-defined experimental protocols are necessary. The following outlines a suggested workflow based on established methodologies for related compounds.

Animal Model and Tumor Induction

A xenograft mouse model is a standard approach. Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a human cancer cell line (e.g., breast, lung, or prostate cancer cells) to induce tumor formation.

Dosing and Administration

Based on studies with Rotenone and Deguelin, initial dose-ranging studies for this compound are crucial to determine the maximum tolerated dose (MTD). Administration can be oral (gavage or in drinking water) or intraperitoneal, depending on the compound's solubility and stability.

Efficacy Assessment

Tumor growth should be monitored regularly using calipers. At the end of the study, tumors are excised and weighed. Key efficacy endpoints include:

  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in tumor volume between treated and control groups.

  • Tumor Weight: A direct measure of tumor burden.

  • Survival Analysis: To assess the impact on the overall survival of the animals.

Biomarker and Pathway Analysis

To understand the in vivo mechanism of action, tumor tissues should be collected for:

  • Immunohistochemistry (IHC): To analyze the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family) and cell proliferation (e.g., Ki-67).

  • Western Blotting: To quantify the levels of specific proteins in the targeted signaling pathways.

  • TUNEL Assay: To detect DNA fragmentation as a marker of apoptosis.

Diagram: Experimental Workflow for In Vivo Validation

InVivo_Workflow Start Start: In Vivo Study Design Animal_Model Select Animal Model (e.g., Xenograft Mice) Start->Animal_Model Tumor_Induction Induce Tumors with Cancer Cell Line Animal_Model->Tumor_Induction Dosing Administer this compound (Dose-Ranging) Tumor_Induction->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Survival Monitoring->Endpoint Biomarker Biomarker Analysis: IHC, Western Blot, TUNEL Endpoint->Biomarker Conclusion Conclusion: Evaluate Anti-Cancer Efficacy Biomarker->Conclusion

Caption: A streamlined workflow for the in vivo validation of this compound's anti-cancer effects.

Conclusion and Future Directions

While the direct in vivo anti-cancer effects of this compound remain to be elucidated, the substantial body of evidence for related rotenoids provides a strong rationale for its investigation. The comparative data and experimental framework presented in this guide offer a solid foundation for researchers to design and execute robust in vivo studies. Future research should focus on determining the efficacy, safety profile, and mechanism of action of this compound in various preclinical cancer models to validate its potential as a novel anti-cancer agent.

References

A Framework for Comparative Analysis: Evaluating 12a-Hydroxydalpanol Against the Benchmark of Paclitaxel in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a structured framework for the comparative evaluation of novel cytotoxic agents against the established chemotherapeutic, paclitaxel (B517696). As a case example, this guide will refer to 12a-Hydroxydalpanol, a rotenoid with putative cytotoxic properties, while acknowledging the current absence of comprehensive public data on its specific activity in breast cancer.

This document outlines the established mechanisms and quantitative performance of paclitaxel in breast cancer cell lines, presents detailed experimental protocols for key comparative assays, and provides the necessary visual tools to understand the underlying biological pathways and experimental designs. The objective is to offer a robust template for the rigorous assessment of new chemical entities in preclinical breast cancer research.

Introduction to the Compounds

This compound is a natural rotenoid compound isolated from Amorpha fruticosa. Preliminary information suggests it functions as a cytotoxic agent that inhibits tumor cell proliferation. However, detailed mechanistic studies and specific data on its efficacy in breast cancer cell lines are not widely available in current literature. Its evaluation would be critical to determine its potential as a novel therapeutic agent.

Paclitaxel is a highly effective, first-line chemotherapeutic agent used in the treatment of various cancers, including breast cancer. Its primary mechanism involves the disruption of microtubule dynamics, a critical process for cell division. By binding to the β-tubulin subunit of microtubules, paclitaxel stabilizes them and prevents the depolymerization necessary for mitotic spindle breakdown. This action leads to a prolonged arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.[1][2][3]

Comparative Performance Data: Paclitaxel Benchmark

The following tables summarize the quantitative effects of paclitaxel on various breast cancer cell lines. These data serve as a benchmark for evaluating the potency of novel compounds like this compound.

Table 1: Cytotoxicity of Paclitaxel (IC₅₀ Values) in Breast Cancer Cell Lines

Cell LineSubtypeIC₅₀ (nM)Exposure Time (h)
MCF-7Luminal A (ER+, PR+, HER2-)>12Not Specified
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)Not SpecifiedNot Specified
T47DLuminal A (ER+, PR+, HER2-)Not SpecifiedNot Specified
SKBR-3HER2-PositiveNot SpecifiedNot Specified

Note: Specific IC₅₀ values can vary between studies based on experimental conditions. The data indicates that paclitaxel's effective concentration is in the nanomolar range. For instance, concentrations above 12 nM were shown to reduce the proliferation of MCF-7 cells.[1]

Table 2: Effect of Paclitaxel on Cell Cycle Distribution

Cell LineConcentrationDuration (h)Effect
A549 (Lung) & MCF-7 (Breast)>12 nMNot SpecifiedG2/M Arrest
MDA-MB-468100 nM24S + G2/M Phase Arrest

Note: Data from various cancer cell lines demonstrate a consistent G2/M phase arrest induced by paclitaxel.[1][4]

Table 3: Induction of Apoptosis by Paclitaxel

Cell LineConcentrationDuration (h)Key Observations
VariousVariesVariesPhosphorylation and inactivation of the anti-apoptotic protein Bcl-2.
VariousVariesVariesInduction of a cascade of signaling pathways leading to programmed cell death.[1][5]

Experimental Protocols for Comparative Analysis

To directly compare the efficacy of this compound with paclitaxel, the following standardized experimental protocols are recommended.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound and paclitaxel (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 5 minutes and measure the optical density at 550 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with IC₅₀ concentrations of this compound and paclitaxel for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Culture and Treatment: Treat cells with the respective IC₅₀ concentrations of this compound and paclitaxel.

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to determine the DNA content and cell cycle distribution.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for paclitaxel and the general experimental workflows.

Paclitaxel Signaling Pathway

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules β-tubulin in Microtubules Paclitaxel->Microtubules Bcl2 Bcl-2 (Anti-apoptotic) Paclitaxel->Bcl2 Induces Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents depolymerization MitoticSpindle Dysfunctional Mitotic Spindle Stabilization->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Phosphorylation Bcl-2 Phosphorylation Bcl2->Phosphorylation Inactivation Phosphorylation->Apoptosis Promotes

Caption: Paclitaxel's mechanism of action leading to G2/M arrest and apoptosis.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow Start Seed Cells in 96-well Plate Treat Add Drug (this compound vs. Paclitaxel) + Vehicle Control Start->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Add DMSO to Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance (550 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow Start Treat Cells with Drug (IC₅₀ concentration) Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Conclusion

While this compound has been identified as a cytotoxic agent, its potential in breast cancer therapy remains uncharacterized. This guide provides the necessary framework to systematically evaluate its efficacy in direct comparison to the clinical standard, paclitaxel. By employing the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate the quantitative data needed to determine its preclinical promise. The established performance of paclitaxel serves as a critical benchmark for these future investigations, ensuring a rigorous and comparative assessment of this and other novel anti-cancer compounds.

References

Unraveling the Mechanism of 12a-Hydroxydalpanol: A Comparative Analysis with Established Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the cytotoxic agent 12a-Hydroxydalpanol and its putative mechanism of action as a tubulin inhibitor, benchmarked against well-characterized classes of tubulin-targeting drugs. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology.

Introduction to this compound and Tubulin Inhibition

This compound is a natural rotenoid compound isolated from Amorpha fruticosa that has demonstrated cytotoxic effects through the inhibition of tumor cell proliferation[1]. While direct mechanistic studies on this compound's interaction with tubulin are emerging, its structural classification as a rotenoid provides a strong basis for comparison with compounds like rotenone, which are known to disrupt microtubule dynamics by inhibiting tubulin polymerization[2][3].

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular processes, including mitosis, intracellular transport, and cell shape maintenance. Their dynamic nature makes them a key target for anticancer therapies. Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This guide will focus on the latter, which includes various compounds that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Comparative Mechanism of Action

Tubulin inhibitors exert their effects by binding to specific sites on the tubulin dimer, thereby interfering with microtubule dynamics. The primary binding sites and the mechanisms of representative inhibitors are compared below with the hypothesized action of this compound.

Table 1: Comparative Data of Tubulin Inhibitors

Inhibitor Class Example(s) Binding Site on Tubulin Mechanism of Action Effect on Microtubule Polymerization Reference IC50/GI50 Range (Cancer Cell Lines)
Rotenoids This compound (putative), RotenoneLikely Colchicine (B1669291) Binding SiteInhibits tubulin polymerization, leading to microtubule depolymerization.[3]Inhibition0.2 - 0.4 µM (Rotenone)[3]
Colchicine Site Binders Colchicine, Combretastatin A4β-tubulin, at the interface with α-tubulinBinds to soluble tubulin dimers, preventing their incorporation into microtubules and leading to destabilization.Inhibition26 - 35 nM (Analogue 53)
Vinca Alkaloids Vincristine, Vinblastineβ-tubulin, at a site distinct from the colchicine site (Vinca domain)Induce tubulin self-association into spiral aggregates at high concentrations; at low concentrations, suppress microtubule dynamics.InhibitionNanomolar range
Taxanes (Stabilizer - for contrast) Paclitaxel, Docetaxelβ-tubulin, on the interior surface of the microtubuleBinds to and stabilizes microtubules, preventing depolymerization and leading to the formation of non-functional microtubule bundles.PromotionNanomolar range

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by tubulin inhibitors and a typical experimental workflow for their characterization.

G General Signaling Pathway of Tubulin Destabilizing Agents A Tubulin Destabilizing Agent (e.g., this compound) B Binds to β-tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F Cell Cycle Arrest at G2/M Phase E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

Caption: Signaling pathway of tubulin destabilizing agents.

G Experimental Workflow for Characterizing Tubulin Inhibitors cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Tubulin Polymerization Assay B Tubulin Binding Assay (e.g., Colchicine Competition) C Cytotoxicity Assay (e.g., MTT, SRB) D Cell Cycle Analysis (Flow Cytometry) C->D F Xenograft Mouse Models C->F E Immunofluorescence Microscopy (Microtubule Morphology) D->E Start Compound of Interest (e.g., this compound) Start->A Start->B Start->C

Caption: Workflow for characterizing tubulin inhibitors.

Detailed Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine the effect of a test compound on the in vitro assembly of microtubules.

Methodology:

  • Purified tubulin protein is resuspended in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • The tubulin solution is aliquoted into a 96-well plate.

  • The test compound (e.g., this compound) at various concentrations is added to the wells. Control wells contain vehicle (e.g., DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).

  • The plate is incubated at 37°C to initiate polymerization.

  • The change in absorbance at 340 nm is measured over time using a microplate reader. An increase in absorbance indicates microtubule polymerization.

  • The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its inhibitory or stabilizing effect.

Cytotoxicity Assay (MTT Assay)

Objective: To measure the cytotoxic or cell growth-inhibiting effects of a compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated from the dose-response curve.

Conclusion

Based on its classification as a rotenoid and the known activity of related compounds, this compound is likely to exert its cytotoxic effects by acting as a microtubule-destabilizing agent, possibly by interacting with the colchicine binding site on β-tubulin. This mechanism of action places it in a class of potent antimitotic agents that includes colchicine and combretastatins. Further direct experimental validation, following the protocols outlined in this guide, is necessary to definitively characterize its binding site and quantify its inhibitory activity on tubulin polymerization. The comparative data and experimental frameworks provided herein offer a robust starting point for the continued investigation and potential development of this compound as a novel anticancer therapeutic.

References

Unveiling the Molecular Target of 12a-Hydroxydalpanol: A Comparative Guide to Mitochondrial Complex I Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the molecular target of 12a-Hydroxydalpanol, a member of the rotenoid family of natural compounds. Based on its structural similarity to other rotenoids and available research, the primary molecular target is identified as Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . This guide will compare the inhibitory effects of compounds acting on this target, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Comparative Analysis of Mitochondrial Complex I Inhibitors

To provide a quantitative context for the potency of this compound, this section compares the half-maximal inhibitory concentrations (IC50) of several known mitochondrial complex I inhibitors.

CompoundIC50 ValueCell/System TypeReference
Rotenone (B1679576)1.7 - 2.2 µMMitochondrial Complex I[1]
~25 nMSH-SY5Y cells[2]
DeguelinPotent inhibitor (specific IC50 varies)Mitochondrial Complex I[3]
Piericidin A~0.061 µM (cell viability)Tn5B1-4 cells[4]
Metformin19 - 79 mMIsolated Mitochondrial Complex I
AmorphigeninComparable to RotenoneCulex pipiens pallens mitochondria

Note: The IC50 values can vary significantly depending on the assay conditions and the biological system used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing mitochondrial complex I inhibition.

G Signaling Pathway of Mitochondrial Complex I Inhibition cluster_etc Electron Transport Chain cluster_atp ATP Synthesis Complex I Complex I Complex III Complex III Complex I->Complex III CoQ Proton Gradient Proton Gradient Complex I->Proton Gradient H+ pumping NAD+ NAD+ Complex I->NAD+ Complex IV Complex IV Complex III->Complex IV Cyt c Complex III->Proton Gradient H+ pumping Complex II Complex II Complex II->Complex III CoQ Complex II->Proton Gradient H+ pumping O2 O2 Complex IV->O2 H2O Complex IV->Proton Gradient H+ pumping ATP Synthase ATP Synthase Proton Gradient->ATP Synthase ATP ATP ATP Synthase->ATP This compound This compound This compound->Complex I Inhibition NADH NADH NADH->Complex I e-

Inhibition of Mitochondrial Complex I by this compound.

G Experimental Workflow for Complex I Activity Assay cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Isolate Mitochondria Isolate Mitochondria Determine Protein Concentration Determine Protein Concentration Isolate Mitochondria->Determine Protein Concentration Prepare Assay Buffer Prepare Assay Buffer Determine Protein Concentration->Prepare Assay Buffer Add Mitochondria & Inhibitor Add Mitochondria & Inhibitor Prepare Assay Buffer->Add Mitochondria & Inhibitor Add NADH Add NADH Add Mitochondria & Inhibitor->Add NADH Measure Absorbance Decrease Measure Absorbance Decrease Add NADH->Measure Absorbance Decrease Calculate Specific Activity Calculate Specific Activity Measure Absorbance Decrease->Calculate Specific Activity Determine IC50 Determine IC50 Calculate Specific Activity->Determine IC50

A typical workflow for assessing mitochondrial complex I activity.

Experimental Protocols

Below are detailed methodologies for key experiments used to confirm and quantify the inhibition of mitochondrial complex I.

Spectrophotometric Assay for Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Activity

This method measures the decrease in NADH concentration, which is directly proportional to the activity of Complex I.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2, 2 mM KCN, 2.5 mg/mL BSA)

  • NADH solution (e.g., 10 mM in buffer)

  • Ubiquinone (e.g., Coenzyme Q1) or a suitable analog (e.g., decylubiquinone)

  • Inhibitor of interest (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Rotenone (as a positive control for complete inhibition)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup: In a cuvette, combine the assay buffer, a specific amount of mitochondrial protein (e.g., 50-100 µg), and the desired concentration of the inhibitor (or vehicle control). Allow for a brief pre-incubation period.

  • Reaction Initiation: Start the reaction by adding a saturating concentration of NADH.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of NADH oxidation is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

  • Data Analysis: The specific activity of Complex I is expressed as nmol of NADH oxidized per minute per mg of mitochondrial protein. To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) in live cells, providing a real-time assessment of mitochondrial respiration and the specific impact of inhibitors.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Cells of interest

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Inhibitor of interest (e.g., this compound)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone and antimycin A)

Procedure:

  • Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Hydrate the sensor cartridge of the Seahorse XF analyzer and load the compounds from the Mito Stress Test Kit and the inhibitor of interest into the appropriate injection ports.

  • Assay Execution: Place the cell culture plate into the Seahorse XF analyzer and initiate the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of:

    • The inhibitor of interest (or vehicle control).

    • Oligomycin (an ATP synthase inhibitor) to measure ATP-linked respiration.

    • FCCP (a protonophore that uncouples the mitochondrial membrane) to determine maximal respiration.

    • Rotenone and antimycin A (Complex I and III inhibitors, respectively) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software calculates various parameters of mitochondrial function, including basal respiration, ATP production, proton leak, and spare respiratory capacity. The effect of the inhibitor is determined by comparing the OCR profiles of treated and untreated cells.

Conclusion

The available evidence strongly supports that the molecular target of this compound is mitochondrial complex I. While direct quantitative data for this specific compound is pending, its classification as a rotenoid and the known activity of related compounds suggest it is a potent inhibitor. The experimental protocols provided in this guide offer robust methods for researchers to further investigate and quantify the inhibitory effects of this compound and other potential drug candidates targeting mitochondrial respiration. This information is critical for advancing our understanding of the therapeutic potential and toxicological profile of this class of compounds.

References

Cross-Validation of 12a-Hydroxydalpanol's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound "12a-Hydroxydalpanol" have not yielded specific public data regarding its efficacy, mechanism of action, or cross-laboratory validation. The information presented herein is a structured template designed to guide researchers, scientists, and drug development professionals in conducting and presenting a comparative analysis for this or any other compound of interest. This guide provides a framework for data presentation, outlines detailed experimental protocols, and includes necessary visualizations for signaling pathways and workflows.

Quantitative Data Summary

For a robust comparison of a compound's performance, quantitative data from various laboratories should be systematically organized. The tables below offer a standardized format for presenting such data, enabling easy comparison with alternative compounds.

Table 1: In Vitro Efficacy Comparison

CompoundAssay TypeTarget/Cell LineLab A Result (Mean ± SD)Lab B Result (Mean ± SD)Alternative 1Alternative 2
This compoundIC50 (µM)[Specify Target][Enter Data][Enter Data][Enter Data][Enter Data]
This compoundEC50 (nM)[Specify Target][Enter Data][Enter Data][Enter Data][Enter Data]
This compoundKi (nM)[Specify Target][Enter Data][Enter Data][Enter Data][Enter Data]

Table 2: In Vivo Efficacy Comparison

CompoundAnimal ModelDosing RegimenPrimary EndpointLab A Result (Mean ± SEM)Lab B Result (Mean ± SEM)Alternative 1Alternative 2
This compound[Specify Model][Specify Regimen][Specify Endpoint][Enter Data][Enter Data][Enter Data][Enter Data]
This compound[Specify Model][Specify Regimen][Specify Endpoint][Enter Data][Enter Data][Enter Data][Enter Data]

Experimental Protocols

To ensure reproducibility and enable critical evaluation of the generated data, detailed experimental methodologies are essential.

Protocol 1: Determination of IC50 in a Cancer Cell Line
  • Cell Culture: The selected cancer cell line is maintained in [Specify Medium] supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of [Specify Density] cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control.

  • Viability Assay: After 72 hours of incubation, cell viability is assessed using a standard MTT or CellTiter-Glo® assay following the manufacturer's instructions.

  • Data Analysis: Absorbance or luminescence is measured using a plate reader, and the data is normalized to the vehicle control. The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.

Protocol 2: In Vivo Tumor Xenograft Study
  • Animal Models: Immunocompromised mice (e.g., NOD-SCID) are used for the study. All animal procedures are performed in accordance with the guidelines of the Institutional Animal Care and Use Committee.

  • Tumor Implantation: [Specify Number] cancer cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. This compound is administered via [Specify Route] at a dose of [Specify Dose] daily for [Specify Duration].

  • Efficacy Assessment: Tumor volume is measured twice weekly using calipers. Body weight is monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual summary of complex information.

signaling_pathway This compound This compound Target Protein Target Protein This compound->Target Protein Inhibits Downstream Kinase 1 Downstream Kinase 1 Target Protein->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response

Caption: Hypothetical signaling pathway for this compound.

experimental_workflow cluster_labs Cross-Validation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing Preclinical Development Preclinical Development In Vivo Testing->Preclinical Development lab1 Lab A Efficacy In Vivo Testing->lab1 lab2 Lab B Efficacy In Vivo Testing->lab2 Data Comparison Data Comparison lab1->Data Comparison lab2->Data Comparison

Caption: Workflow for cross-validating compound efficacy.

Potency of 12a-Hydroxydalpanol: A Comparative Analysis of a Promising Natural Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 12a-Hydroxydalpanol, a natural rotenoid found in the plant Amorpha fruticosa, is emerging as a compound of interest in cancer research due to its cytotoxic properties. An in-depth comparison with structurally similar natural products reveals its potential as a potent anti-cancer agent. This guide provides a comprehensive analysis of its potency, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Potency of Rotenoids

The following table summarizes the cytotoxic potency (IC50/ED50 values) of this compound's analogs and other relevant rotenoids against various cancer cell lines.

CompoundCell Line(s)Potency (μM)Reference(s)
12α,β-hydroxyamorphigenin Six neoplastic cell lines< 0.0023 (ED50)[1]
Rotenone (B1679576)MCF-70.0044[1]
SH-SY5YInduces apoptosis at nM concentrations[2]
HT-29~0.1[3]
6970.3[3]
DeguelinHT-290.0432
A549, H12990.58 - 10.32
TephrosinLNCaP0.3 - 0.7 (ED50)[3]
PANC-10.82
SW19902.62
RotenoloneLNCaP0.3 - 0.7 (ED50)[3]
AmorphigeninA-549, HCT-8, RPMI-7951, TE671, KB0.02 - 0.12 (ED50 in µg/mL)[4]
DalpanolA-549, HCT-8, RPMI-7951, TE671, KB1.16 - 11.7 (ED50 in µg/mL)[4]

Note: ED50 value for 12α,β-hydroxyamorphigenin was converted from < 0.001 μg/mL assuming a molecular weight of approximately 426.4 g/mol . IC50 and ED50 values are measures of the concentration of a substance that is required for 50% inhibition or effect, respectively.

Mechanism of Action: A Shared Pathway of Apoptosis Induction

The primary mechanism of action for rotenoids, including by extension this compound, is the inhibition of the mitochondrial electron transport chain at complex I.[4] This disruption of cellular respiration leads to a cascade of downstream effects, culminating in apoptotic cell death.

Key signaling pathways implicated in the cytotoxic effects of rotenoids include:

  • Increased Reactive Oxygen Species (ROS) Production: Inhibition of complex I results in the leakage of electrons and the subsequent formation of superoxide (B77818) radicals and other ROS.[5][6] This oxidative stress is a key trigger for apoptosis.

  • Activation of Stress-Activated Protein Kinases (SAPKs): Elevated ROS levels lead to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[2][6] These kinases phosphorylate downstream targets that promote apoptosis.

  • Modulation of mTOR Signaling: Rotenone has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and survival.[7][8]

  • Induction of the Intrinsic Apoptotic Pathway: The accumulation of ROS and activation of SAPKs lead to changes in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, ultimately executing the apoptotic program.[5]

Below is a diagram illustrating the generalized signaling pathway for rotenoid-induced apoptosis.

Rotenoid_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm Rotenoids Rotenoids (e.g., this compound) Complex I Mitochondrial Complex I Rotenoids->Complex I ROS ↑ Reactive Oxygen Species (ROS) Complex I->ROS Inhibition JNK_p38 ↑ JNK / p38 MAPK Activation ROS->JNK_p38 mTOR ↓ mTOR Signaling ROS->mTOR Apoptosis Apoptosis JNK_p38->Apoptosis mTOR->Apoptosis Inhibition of survival signals

Caption: Generalized signaling pathway of rotenoid-induced apoptosis.

Experimental Protocols

The determination of cytotoxic potency is typically performed using in vitro cell-based assays. A general protocol for a cytotoxicity assay is provided below.

General Cytotoxicity Assay Protocol (e.g., MTT Assay)

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells in the logarithmic growth phase and perform a cell count.
  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
  • Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. Measurement of Cell Viability:

  • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value, the concentration at which there is a 50% reduction in cell viability, from the dose-response curve using appropriate software.

The following diagram outlines the typical workflow for determining the IC50 value of a cytotoxic compound.

IC50_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4h mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Analyze Data & Plot Dose-Response Curve read->analyze end End: Determine IC50 Value analyze->end

Caption: Experimental workflow for IC50 determination using an MTT assay.

Conclusion

This compound and its related rotenoids, particularly 12α,β-hydroxyamorphigenin, exhibit potent cytotoxic activity against a range of cancer cell lines. Their shared mechanism of action, centered on the inhibition of mitochondrial complex I and the subsequent induction of apoptosis, makes them compelling candidates for further investigation in the development of novel anticancer therapies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the therapeutic potential of these natural products.

References

A Comparative Guide to the Structure-Activity Relationships of Rotenoid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytotoxicity of Rotenoid Analogs

The cytotoxic effects of rotenoids have been extensively studied against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of different rotenoid analogs, highlighting the impact of structural modifications on their antiproliferative activity.

Table 1: Cytotoxicity of Carbonyl Group-Modified Rotenone (B1679576) Analogs [1]

CompoundModificationIC50 (μM) vs. MCF-7IC50 (μM) vs. A549IC50 (μM) vs. HCT116
RotenoneParent Compound1.98>100n.d.
1 C=O converted to C=NOH (oxime)2.560.28n.d.
2 C=O reduced to CH-OH (alcohol)3.110.45n.d.
2i C=O reduced to CH2 (alkene)n.d.0.11n.d.
DoxorubicinPositive Control5.89--
n.d. = not determined

Table 2: Cytotoxicity of Rotenoid Glycosides from Amorpha fruticosa [2]

CompoundGlycosylationIC50 (μM) vs. MCF-7IC50 (μM) vs. HCT-116
4 New glycoside (amorphaside D)3.90>50
5 Known glycoside<2.00<2.00
6 Known glycoside<2.00<2.00
7 Known glycoside0.95>50
8 Known glycoside34.08>50
CisplatinPositive Control13.4018.52

Table 3: Cytotoxicity of Rotenoids from Vicia faba [3]

CompoundCell LineIC50 (μM)Selectivity Index (SI)
Mixture of 1a and 1b HCT-1167.10>7
MCF-73.73>13
501Mel15.21>3
NIH/3T3 (non-tumor)>50.00-
DoxorubicinHCT-1160.05-
MCF-70.03-
501Mel0.04-

From these data, several SAR trends can be observed:

  • Modification of the Carbonyl Group: Modifications at the C-12 carbonyl group of rotenone can significantly influence cytotoxicity. For instance, conversion to an oxime (1 ) or reduction to an alcohol (2 ) or methylene (B1212753) group (2i ) can enhance activity against the A549 lung cancer cell line.[1]

  • Glycosylation: The presence and nature of a sugar moiety can dramatically affect cytotoxicity. Certain rotenoid glycosides (5 and 6 ) exhibit potent activity against both MCF-7 and HCT-116 cell lines, even surpassing the efficacy of cisplatin.[2]

  • Selective Cytotoxicity: A mixture of rotenoids from Vicia faba demonstrated greater cytotoxicity against the MCF-7 breast cancer cell line and showed a high selectivity index, being significantly less toxic to non-tumorigenic NIH/3T3 cells.

Antiviral Activity of Rotenoid Analogs

Recent studies have also explored the antiviral potential of rotenoids. The following table summarizes the activity of several rotenoids against Respiratory Syncytial Virus (RSV) and Human Rhinovirus 2 (HRV-2).

Table 4: Antiviral Activity of Rotenoids from Millettia oblata ssp. teitensis

CompoundVirusIC50 (μM)
3 HRV-24.2
6 RSV0.4 - 10
8 RSV0.4 - 10
10 RSV0.4 - 10
11 (Isoflavone)RSV0.4 - 10
14 (Isoflavone)RSV0.4 - 10

These findings indicate that certain rotenoids and related isoflavones possess promising antiviral activities, suggesting another avenue for therapeutic development.

Inhibition of Mitochondrial Complex I

The primary mechanism of action for the cytotoxicity of many rotenoids is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). A comprehensive study on hydroxylated rotenoids has provided valuable insights into the SAR for this target.

Table 5: Inhibition of Mitochondrial Complex I by Hydroxylated Rotenoids

CompoundIC50 (nM)
Rotenone (1 )6.9
Deguelin (B1683977) (2 )10.6
Amorphigenin (3 )<10 μM
Dalpanol (4 )<10 μM
Dihydroamorphigenin (5 )<10 μM
Amorphigenol (6 )<10 μM

The study highlighted that 23 out of 29 hydroxylated derivatives of rotenone and deguelin inhibited complex I with IC50 values below 10 μM. Amorphigenin (3 ) and dihydroamorphigenin (5 ) were particularly effective at selectively inhibiting the proliferation of prostate cancer cells over normal prostate cells. This suggests that hydroxylation can be a key modification to potentially reduce neurotoxicity while maintaining potent and selective anticancer activity.

Experimental Protocols

Cytotoxicity Assays (MTT Assay)

The antiproliferative activity of the rotenoid analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Antiviral Assays (Plaque Reduction Assay)

The antiviral activity can be assessed using a plaque reduction assay.

  • Cell Culture and Virus Infection: A monolayer of host cells (e.g., HEp-2 for RSV) is grown in multi-well plates. The cells are then infected with the virus in the presence of serial dilutions of the test compounds.

  • Overlay and Incubation: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells, thus forming localized plaques. The plates are incubated for several days to allow for plaque development.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Calculation: The IC50 value is determined as the compound concentration that reduces the number of viral plaques by 50% compared to the untreated virus control.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the structure-activity relationship studies of rotenoids.

SAR_Logic cluster_0 Structural Modifications cluster_1 Biological Evaluation cluster_2 SAR Determination Parent_Rotenoid Parent Rotenoid (e.g., Rotenone) Analogs Modified Analogs - Carbonyl group changes - Hydroxylation - Glycosylation Parent_Rotenoid->Analogs Synthesis Assays In Vitro Assays - Cytotoxicity (MTT) - Antiviral (Plaque Reduction) - Enzyme Inhibition Analogs->Assays Testing SAR Structure-Activity Relationship (SAR) - Identify key functional groups - Correlate structure with activity Assays->SAR Data Analysis Experimental_Workflow Start Start: Rotenoid Analogs Cell_Culture Prepare Cancer Cell Lines (e.g., MCF-7, A549) Start->Cell_Culture Treatment Treat Cells with Analogs (Varying Concentrations) Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 Values MTT_Assay->Data_Analysis SAR_Conclusion Draw SAR Conclusions Data_Analysis->SAR_Conclusion

References

Comparative Analysis of 12a-Hydroxydalpanol's Impact on Gene Expression Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide on the gene expression changes induced by 12a-Hydroxydalpanol cannot be provided at this time due to a lack of available scientific literature and experimental data on the compound's specific effects. Extensive searches for studies detailing the transcriptomic alterations following treatment with this compound, or comparative analyses with other substances, did not yield any specific results.

Therefore, it is not possible to present a summary of quantitative data, detail specific experimental protocols related to this compound, or visualize its affected signaling pathways as requested. The scientific community has yet to publish research focusing on the gene expression profile of this compound.

General Methodologies for Future Comparative Gene Expression Studies

While data specific to this compound is unavailable, researchers investigating its properties in the future would likely employ established methodologies for gene expression analysis. A general workflow for such a study is outlined below.

Experimental Workflow:

A typical study to determine the gene expression changes induced by a novel compound like this compound would involve several key steps. The process would begin with treating a biological system, such as cell cultures or animal models, with the compound. Following treatment, RNA would be extracted from the samples and its quality assessed. High-quality RNA would then be used to prepare libraries for next-generation sequencing (NGS) to perform RNA sequencing (RNA-seq). The resulting sequencing data would undergo rigorous bioinformatic analysis to identify genes that are differentially expressed between the treated and control groups. Finally, these findings would be validated using a targeted approach like quantitative real-time polymerase chain reaction (qRT-PCR).

G cluster_experiment Experimental Phase cluster_sequencing Sequencing & Analysis Cell/Animal Model Cell/Animal Model Compound Treatment (this compound) Compound Treatment (this compound) Cell/Animal Model->Compound Treatment (this compound) Control Treatment Control Treatment Cell/Animal Model->Control Treatment RNA Extraction RNA Extraction Compound Treatment (this compound)->RNA Extraction Control Treatment->RNA Extraction RNA_QC RNA Quality Control RNA Extraction->RNA_QC Library Preparation Library Preparation RNA_QC->Library Preparation RNA_Sequencing RNA Sequencing (RNA-seq) Library Preparation->RNA_Sequencing Bioinformatic Analysis Bioinformatic Analysis RNA_Sequencing->Bioinformatic Analysis Validation (qRT-PCR) Validation (qRT-PCR) Bioinformatic Analysis->Validation (qRT-PCR)

Caption: Generalized workflow for analyzing gene expression changes induced by a novel compound.

Hypothetical Signaling Pathway Analysis

Should future research identify specific genes affected by this compound, these genes would be mapped to known signaling pathways to understand the compound's mechanism of action. For instance, if the compound were found to upregulate genes involved in apoptosis (programmed cell death) and downregulate genes related to cell proliferation, a signaling pathway diagram could be constructed to visualize these interactions.

G This compound This compound Apoptosis Pathway Apoptosis Pathway This compound->Apoptosis Pathway Cell Proliferation Pathway Cell Proliferation Pathway This compound->Cell Proliferation Pathway Upregulated Gene A Upregulated Gene A Apoptosis Pathway->Upregulated Gene A Upregulated Gene B Upregulated Gene B Apoptosis Pathway->Upregulated Gene B Downregulated Gene C Downregulated Gene C Cell Proliferation Pathway->Downregulated Gene C Downregulated Gene D Downregulated Gene D Cell Proliferation Pathway->Downregulated Gene D Increased Apoptosis Increased Apoptosis Upregulated Gene A->Increased Apoptosis Upregulated Gene B->Increased Apoptosis Decreased Proliferation Decreased Proliferation Downregulated Gene C->Decreased Proliferation Downregulated Gene D->Decreased Proliferation

Caption: Hypothetical signaling pathways affected by this compound leading to apoptosis.

As the body of scientific knowledge grows, future studies may shed light on the specific molecular effects of this compound, enabling the creation of detailed and data-rich comparative guides for the research community.

Safety Operating Guide

Safe Disposal of 12a-Hydroxydalpanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 12a-Hydroxydalpanol as a hazardous substance. Do not dispose of it down the drain or in regular trash. All waste must be managed through your institution's Environmental Health and Safety (EHS) program.

This document provides essential safety and logistical information for the proper disposal of this compound, a member of the rotenoid class of compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of rotenoids, with Rotenone serving as a representative compound. Rotenoids are recognized for their potential toxicity, particularly to aquatic life.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard Profile of Rotenoids

The following table summarizes the key hazards associated with rotenoids, based on data for Rotenone. Researchers handling this compound should assume it possesses similar properties.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Toxic if swallowed.[3][4]Ingestion
Skin Irritation Causes skin irritation.[3][5][6]Dermal contact
Eye Irritation Causes serious eye irritation.[3][5][6]Ocular contact
Respiratory Irritation May cause respiratory tract irritation.[3][4][5]Inhalation
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]Environmental release

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • Use chemical-resistant gloves (e.g., nitrile) when handling the compound or its waste.

  • If there is a risk of generating dust or aerosols, work in a chemical fume hood and use respiratory protection.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, clearly labeled hazardous waste container.

    • Do not mix solid waste with liquid waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).

    • The original container may be used if it is in good condition.

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Sharps:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

3. Waste Container Labeling:

  • All waste containers must be labeled with a hazardous waste tag as soon as waste is added.

  • The label must include:

    • The full chemical name: "this compound Waste" (avoid abbreviations).

    • The concentration and quantity of the waste.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location.

    • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

4. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure area that is away from general laboratory traffic.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks. The secondary container should be able to hold at least 110% of the volume of the largest primary container.

  • Store incompatible waste streams separately to prevent accidental reactions.

5. Requesting Waste Disposal:

  • When the waste container is full or has been in storage for a period defined by your institution's policies (typically 60-150 days), arrange for pickup through your Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Collection & Labeling cluster_2 Storage cluster_3 Disposal Start This compound Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid Solid Waste (Gloves, Paper, etc.) Waste_Type->Solid Solid Liquid Liquid Waste (Solutions) Waste_Type->Liquid Liquid Sharps Sharps (Needles, Pipettes) Waste_Type->Sharps Sharps Collect_Solid Collect in Labeled Hazardous Waste Bag/Container Solid->Collect_Solid Collect_Liquid Collect in Labeled, Capped Compatible Container Liquid->Collect_Liquid Collect_Sharps Collect in Labeled Hazardous Sharps Container Sharps->Collect_Sharps Store Store in Designated, Secure Area with Secondary Containment Collect_Solid->Store Collect_Liquid->Store Collect_Sharps->Store Full Container Full or Storage Time Limit Reached? Store->Full Full->Store No EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Full->EHS Yes End Proper Disposal by EHS EHS->End

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 12a-Hydroxydalpanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 12a-Hydroxydalpanol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. This guide is based on the safety protocols for rotenone (B1679576) and the broader class of rotenoid compounds, to which this compound belongs. Rotenone is the most well-studied rotenoid and is known for its toxicity.[1] It is imperative to handle this compound with the same level of caution as rotenone.

This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Risk Assessment

Rotenoids, as a class of compounds, are known for their toxic properties.[1][2] Rotenone, a primary rotenoid, is classified as moderately hazardous by the World Health Organization and is highly toxic to insects and aquatic life.[2] While mildly toxic to mammals when ingested due to poor absorption through the gastrointestinal tract, it can be significantly more toxic if it enters the bloodstream.[2] Human fatalities from deliberate ingestion have been reported. Exposure can lead to a range of symptoms from skin and eye irritation to more severe effects like nausea, vomiting, muscle tremors, and convulsions. Studies have also suggested a potential link between chronic rotenone exposure and an increased risk of Parkinson's disease.

Routes of Exposure:

  • Inhalation: Breathing in dust or aerosols.

  • Dermal Contact: Skin contact with the powder or solutions.

  • Eye Contact: Direct contact with eyes.

  • Ingestion: Swallowing the substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for rotenone.

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber. Avoid cotton or leather gloves.
Body Protective clothingLong-sleeved lab coat or a chemical safety suit (e.g., Tyvek).
Eyes Safety glasses or gogglesANSI Z87.1 certified chemical splash goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.
Respiratory RespiratorA NIOSH-approved respirator is essential, especially when handling powders or creating aerosols. For concentrations up to 50 mg/m³, an air-purifying half-mask respirator with organic vapor cartridges and N95, R95, or P95 filters is recommended. For higher concentrations, a full-facepiece respirator or a powered air-purifying respirator (PAPR) should be used.
Operational Plan for Handling this compound

A systematic approach to handling ensures safety at every stage.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Store in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizers.

  • Keep containers tightly sealed and protected from light and air, as rotenoids can degrade under these conditions.

  • The storage area should be clearly labeled with appropriate hazard warnings.

3.2. Preparation and Use:

  • All work with this compound, especially handling the solid form, should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Before starting, ensure an eyewash station and safety shower are readily accessible.

  • Wear all prescribed PPE as detailed in the table above.

  • When weighing the compound, use a balance inside the fume hood or in an enclosure that prevents dust dispersion.

  • For solutions, dissolve the compound in a suitable solvent within the fume hood. Avoid splashing.

3.3. Spill Management:

  • Minor Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep or vacuum the material into a labeled container for hazardous waste. Avoid raising dust.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's safety officer or emergency response team.

    • Prevent the spill from entering drains or waterways.

3.4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be punctured to prevent reuse and disposed of according to institutional guidelines.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • If ingested: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing Safety Protocols

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal A Receive Shipment B Inspect Container in Ventilated Area A->B C Store in Cool, Dry, Ventilated Area B->C D Label with Hazard Warnings C->D E Don Appropriate PPE F Work in Chemical Fume Hood E->F G Weigh/Dissolve Compound F->G H Perform Experiment G->H I Collect Waste in Labeled Container J Treat as Hazardous Waste I->J K Follow Institutional Disposal Protocol J->K G Hazard Hazard Identification (Rotenoid Toxicity) Risk Risk Assessment (Exposure Routes) Hazard->Risk leads to Control Control Measures (PPE & Engineering Controls) Risk->Control informs Emergency Emergency Procedures (First Aid & Spill Response) Control->Emergency prepares for

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.